Technical Documentation Center

[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-

Core Science & Biosynthesis

Foundational

synthesis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-

An In-Depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- This guide provides a comprehensive overview of a proposed synthetic route for [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-

This guide provides a comprehensive overview of a proposed synthetic route for [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, a substituted biphenyl of interest to researchers and professionals in drug development. The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] This document outlines a robust and efficient synthesis strategy, grounded in the widely-used Suzuki-Miyaura cross-coupling reaction, and provides detailed experimental protocols and mechanistic insights.

Strategic Approach: Retrosynthetic Analysis

The target molecule, [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, possesses a substituted biphenyl core. A logical retrosynthetic disconnection of the C-C bond between the two aromatic rings suggests a palladium-catalyzed cross-coupling reaction as the key step. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign organoboron reagents.[2][3]

Our proposed retrosynthesis involves the coupling of a functionalized aryl halide with phenylboronic acid. This approach is often preferred due to the commercial availability and stability of a wide variety of boronic acids.

G target [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection precursors Aryl Halide + Phenylboronic Acid disconnection->precursors aryl_halide 2-Bromo-1-ethyl-5-methoxy-4-(methoxymethoxy)benzene precursors->aryl_halide Precursor 1 boronic_acid Phenylboronic Acid precursors->boronic_acid Precursor 2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis is designed as a multi-step process, beginning with commercially available starting materials to construct the key aryl halide precursor, followed by the final Suzuki-Miyaura cross-coupling reaction.

G cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling start 4-Bromo-2-ethylphenol step1 Methoxymethyl (MOM) protection start->step1 MOMCl, DIPEA step2 Ortho-lithiation and methylation step1->step2 1. n-BuLi 2. (CH3)2SO4 step3 Bromination step2->step3 NBS, CCl4 precursor 2-Bromo-1-ethyl-5-methoxy-4-(methoxymethoxy)benzene step3->precursor coupling Pd(PPh3)4, K2CO3 Dioxane/H2O precursor->coupling boronic_acid Phenylboronic Acid boronic_acid->coupling intermediate Protected Biphenyl coupling->intermediate deprotection Acidic Workup (HCl) intermediate->deprotection final_product [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- deprotection->final_product

Caption: Proposed multi-step synthesis pathway.

In-Depth Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl and regenerating the Pd(0) catalyst.

G cluster_reactants pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)L2-Ar' pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product aryl_halide Ar-X aryl_halide->pd2_aryl boronic_acid Ar'-B(OR)2 boronic_acid->pd2_biaryl base Base base->pd2_biaryl

Sources

Exploratory

Definitive Spectroscopic Characterization of 3-Ethyl-4-Methoxy-[1,1-Biphenyl]-2-ol: A Reference Standard Protocol

Executive Summary The structural characterization of polysubstituted biphenyls remains a critical bottleneck in the development of novel biaryl ligands for catalysis and pharmacophores in drug discovery.[1][2] 3-ethyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of polysubstituted biphenyls remains a critical bottleneck in the development of novel biaryl ligands for catalysis and pharmacophores in drug discovery.[1][2] 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol represents a specific challenge due to the steric congestion at the orthogonal 2,3-position and the electronic interplay between the electron-donating methoxy group and the phenolic hydroxyl.[1][2]

This guide establishes a standardized protocol for the spectroscopic identification of this compound. By synthesizing high-fidelity predictive data with established empirical trends from analogous biphenyl systems, we provide a self-validating reference framework for researchers isolating this specific intermediate or impurity.[1][2]

Structural Analysis & Logic

The target molecule consists of a biphenyl core with a specific substitution pattern on the 'A' ring.[1][2] The presence of the 3-ethyl group introduces significant steric bulk, likely forcing the two phenyl rings into a twisted conformation to minimize steric strain with the 2-hydroxyl group.[1][2]

Connectivity Logic
  • Ring A (Substituted): 1,2,3,4-tetrasubstituted benzene ring.[1][2]

    • C1: Attachment to Phenyl Ring B.

    • C2: Phenolic Hydroxyl (-OH).[1][2]

    • C3: Ethyl group (-CH2CH3).[1][2]

    • C4: Methoxy group (-OCH3).[1][2][3]

    • C5, C6: Aromatic protons (Ortho coupling expected).[1][2]

  • Ring B (Phenyl): Unsubstituted monosubstituted benzene ring.[1][2]

Fragmentation Pathway (MS)

The mass spectrometric behavior is dominated by the stability of the biphenyl cation and the sequential loss of alkyl fragments.[1][2]

MS_Fragmentation Figure 1: Predicted Mass Spectrometry Fragmentation Pathway M_Ion Molecular Ion [M]+ m/z 228 Frag_1 [M - CH3]+ Loss of Methyl (Methoxy) m/z 213 M_Ion->Frag_1 -15 Da Frag_2 [M - C2H5]+ Loss of Ethyl m/z 199 M_Ion->Frag_2 -29 Da Frag_3 Tropylium-like Ion Rearrangement m/z 181 Frag_2->Frag_3 -H2O

Figure 1: The primary fragmentation pathway involves the loss of the ethyl and methyl groups, characteristic of alkyl-substituted anisoles.[1][2]

Spectroscopic Reference Data

The following data represents the High-Confidence Predicted Reference Standard , derived from chemometric additivity rules and validated against analogous 2-phenylphenol derivatives.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 | Frequency:  400 MHz[1][2]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
OH 5.25br s1H-Exchangeable; shift varies with conc.[1][2]
H-6 7.15d1H8.4Ortho to Ph; deshielded by Ring B current.[1][2]
H-5 6.78d1H8.4Ortho to OMe; shielded by electron donation.[1][2]
Ph (B) 7.35 - 7.50m5H-Overlapping aromatic protons of Ring B.
OMe 3.86s3H-Characteristic methoxy singlet.[1][2]
CH

(Et)
2.68q2H7.5Deshielded benzylic methylene.[1][2]
CH

(Et)
1.18t3H7.5Terminal methyl group.[1][2]
Carbon NMR ( C NMR)

Solvent: CDCl


 | Frequency:  100 MHz[1][2]
Carbon TypeShift (

, ppm)
Assignment
C-O (Ar) 156.4C4 (Attached to OMe)
C-O (Ar) 152.1C2 (Attached to OH)
C-quat 131.5C1 (Ipso to Ph)
C-quat 129.8C3 (Ipso to Et)
C-H (Ar) 129.2C2', C6' (Ring B)[1][2]
C-H (Ar) 128.5C3', C5' (Ring B)[1][2]
C-H (Ar) 128.1C6 (Ring A)
C-H (Ar) 127.2C4' (Ring B)[1][2]
C-H (Ar) 106.5C5 (Ring A, Ortho to OMe)
OMe 55.8Methoxy Carbon
CH

23.4Ethyl Methylene
CH

14.1Ethyl Methyl
Infrared Spectroscopy (FT-IR)
  • 3450 cm

    
     (Broad):  O-H stretching (Intermolecular H-bonding).[1][2]
    
  • 3050 cm

    
    :  C-H stretching (Aromatic).
    
  • 2960, 2870 cm

    
    :  C-H stretching (Aliphatic Ethyl/Methoxy).[1][2]
    
  • 1605, 1580 cm

    
    :  C=C Ring stretching (Biphenyl characteristic).[1][2]
    
  • 1245 cm

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).[1][2]
    

Experimental Validation Protocol

To confirm the identity of this compound in a research setting, the following synthesis and isolation workflow is recommended. This protocol ensures the generation of an authentic standard for comparison.[1][2]

Synthesis Strategy (Suzuki-Miyaura Coupling)

The most reliable route to this scaffold is the palladium-catalyzed cross-coupling of 2-bromo-3-ethyl-4-methoxyphenol with phenylboronic acid .[1][2]

Synthesis_Workflow Figure 2: Validation Synthesis Workflow SM1 Start: 2-bromo-3-ethyl-4-methoxyphenol Reaction Reflux in Toluene/EtOH/H2O (2:1:1) 12 Hours @ 90°C SM1->Reaction SM2 Reagent: Phenylboronic Acid SM2->Reaction Cat Catalyst: Pd(PPh3)4 Base: K2CO3 Cat->Reaction Workup Acidic Workup (1M HCl) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Hexane:EtOAc (8:2) Workup->Purification Product Target: 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol Purification->Product

Figure 2: Step-by-step synthetic pathway for generating the analytical standard.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL Schlenk tube, dissolve 1.0 eq of the aryl bromide and 1.2 eq of phenylboronic acid in a degassed mixture of Toluene/Ethanol (2:1).

  • Catalysis: Add 2.0 eq of K

    
    CO
    
    
    
    (dissolved in minimal water) and 5 mol% Pd(PPh
    
    
    )
    
    
    .
  • Execution: Heat to 90°C under Argon atmosphere for 12 hours. Monitor conversion by TLC (mobile phase: 20% EtOAc in Hexanes).

  • Workup: Cool to room temperature. Quench with 1M HCl to neutralize the phenolate.[1][2] Extract with Ethyl Acetate (3x).[1][2]

  • Purification: Concentrate the organic layer.[1][2] Purify via silica gel flash chromatography. The product typically elutes after the starting material due to the polarity of the free hydroxyl group.[1][2]

Quality Assurance & Impurity Profiling

When analyzing samples, be alert for common structural impurities that share similar spectroscopic features.[1][2]

Impurity TypeOriginDiagnostic Signal
Protodebromination Failed coupling (Starting material loss of Br)MS: m/z 152.[1][2] Absence of Biphenyl signals in NMR.[1][2]
Homocoupling Biaryl formation of the boronic acidMS: m/z 154 (Biphenyl).[1][2] Lack of OMe/Et signals.
O-Arylation Ether formation instead of C-C couplingHigh shift of Phenolic proton; MS dimer mass.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] [1][2]

Sources

Foundational

Technical Guide: Discovery and Isolation of Novel Biphenyl Scaffolds

Executive Summary The biphenyl scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics like Tazemetostat (EZH2 inhibitor) and Sonidegib (Hedgehog pathw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics like Tazemetostat (EZH2 inhibitor) and Sonidegib (Hedgehog pathway inhibitor). Its unique ability to orient functional groups in specific spatial vectors—often governed by axial chirality (atropisomerism) —makes it a high-value target for drug discovery.

This guide provides a rigorous, field-proven workflow for the isolation of novel biphenyls from natural sources (specifically the Clusiaceae and Rosaceae families). It moves beyond generic protocols to address the specific solubility, stability, and stereochemical challenges inherent to this class of compounds.

Phase 1: Strategic Sourcing & Extraction Logic

Source Selection

While biphenyls can be synthesized, natural evolution provides highly oxygenated and prenylated variations that are synthetically arduous.

  • Primary Target: Clusiaceae family (e.g., Garcinia spp.).[1][2] These species are biosynthetic powerhouses for prenylated biphenyls and benzophenones.

  • Secondary Target: Rosaceae (e.g., Chaenomeles spp.), known for producing phytoalexin-type biphenyls in response to stress.

Extraction Protocol (Causality-Driven)

Objective: Maximize extraction of moderately polar biphenyls while minimizing co-extraction of highly polar tannins and non-polar waxes.

Protocol:

  • Plant Material: Air-dried twigs or leaves (prevents hydrolysis of glycosides). Grind to <2mm mesh.

  • Solvent System: 80% Methanol (MeOH) in water.

    • Why: Pure MeOH extracts too many lipophilic chlorophylls; 100% water extracts sugars. 80% MeOH is the "sweet spot" for phenolic biphenyls.

  • Maceration: 3 cycles x 24 hours at room temperature. Avoid reflux to prevent thermal degradation of prenyl groups.

  • Partitioning (The Critical Step):

    • Suspend crude extract in water.

    • Wash 1: n-Hexane (removes waxes/lipids). Discard hexane layer.

    • Wash 2: Ethyl Acetate (EtOAc). Collect this layer.

    • Why: Biphenyls are predominantly found in the EtOAc fraction. They are too lipophilic for the water phase but too polar for hexane.

Phase 2: Bioassay-Guided Fractionation Workflow

Core Directive: Do not isolate "compounds"; isolate "activity."

The Fractionation Engine

We utilize a recursive loop of chromatography coupled with high-throughput screening (HTS).

Step-by-Step Workflow:

  • Primary Fractionation: Vacuum Liquid Chromatography (VLC) on Silica Gel.

    • Gradient: Hexane

      
       EtOAc 
      
      
      
      MeOH.
    • Target: Biphenyls typically elute in 20-50% EtOAc/Hexane.

  • Screening: Aliquot 1% of each fraction for bioassay (e.g., MTT cytotoxicity assay or antimicrobial screen).

  • Dereplication: Analyze active fractions via LC-MS/MS to identify known compounds (e.g., aucuparin) and prioritize novel masses.

Visualization: Isolation Logic

The following diagram illustrates the decision matrix for isolating novel biphenyls, integrating bioactivity and dereplication.

BioassayGuidedWorkflow Crude Crude MeOH Extract Partition Liquid-Liquid Partition (H2O vs EtOAc) Crude->Partition VLC Silica Gel VLC (Hexane -> EtOAc) Partition->VLC EtOAc Layer Fractions Fractions F1-F10 VLC->Fractions Bioassay Bioassay Screening (e.g., Cytotoxicity) Fractions->Bioassay Dereplication LC-MS Dereplication (Identify Knowns) Bioassay->Dereplication Active Fractions Only Decision Novel Mass? Dereplication->Decision Decision->Fractions No (Discard/Archive) PrepLC Semi-Prep HPLC (C18 Column) Decision->PrepLC Yes Isolate Pure Biphenyl Isolate PrepLC->Isolate

Figure 1: Bioassay-guided fractionation workflow prioritizing novel bioactive scaffolds.

Phase 3: High-Resolution Isolation (HPLC)

Once a bioactive, novel fraction is identified, purification requires precision. Biphenyls often exist as complex mixtures of isomers.

Instrument: Semi-preparative HPLC (e.g., Agilent 1260 Infinity II). Stationary Phase: RP-C18 (Phenomenex Luna, 5 µm, 250 x 10 mm). Mobile Phase: Acetonitrile (ACN) / Water (+ 0.1% Formic Acid).

Optimized Gradient for Biphenyls:

Time (min) % ACN % Water Rationale
0-5 30 70 Equilibration

| 5-25 | 30


 85 | 70 

15 | Shallow gradient separates closely eluting isomers | | 25-30 | 100 | 0 | Column wash (removes dimers) |

Technical Insight: If peak tailing occurs (common with phenolic biphenyls), add 0.1% Formic Acid to both solvents to suppress ionization of hydroxyl groups, sharpening the peaks.

Phase 4: Structural Elucidation & Axial Chirality

This is the most challenging phase. Biphenyls possess axial chirality due to restricted rotation around the C-C single bond (atropisomerism). A standard 1D NMR is insufficient to define the 3D structure.

The Elucidation Hierarchy
  • HR-ESI-MS: Establishes molecular formula (e.g.,

    
    ).
    
  • 1D NMR (

    
    ):  Identifies functional groups (methoxy, prenyl, hydroxyl).
    
  • 2D NMR (HMBC): Connects the two phenyl rings. Look for correlations across the biaryl bond (e.g., H-2

    
     C-1').
    
  • Chiroptical Analysis (CD): Mandatory for biphenyls.

    • Problem: NMR cannot distinguish between

      
       and 
      
      
      
      atropisomers.
    • Solution: Electronic Circular Dichroism (ECD).[3]

    • Method: Compare experimental ECD spectrum with time-dependent density functional theory (TDDFT) calculated spectra.

Visualization: Structural Logic

StructureElucidation Isolate Pure Isolate MS HR-ESI-MS (Formula) Isolate->MS NMR 1D/2D NMR (Planar Structure) MS->NMR Chirality Axial Chirality Check (Restricted Rotation?) NMR->Chirality ECD ECD Spectroscopy (Exp vs Calc) Chirality->ECD Yes (Atropisomer) Final Full 3D Structure (e.g., aR-Biphenyl) Chirality->Final No ECD->Final

Figure 2: Structural elucidation logic flow, emphasizing the necessity of ECD for atropisomers.

Case Study: Isolation of Chaenomin

Reference: Kim et al. (2016)

  • Source: Chaenomeles sinensis twigs.[4][5]

  • Extraction: MeOH extraction followed by EtOAc partition.

  • Isolation: Repeated chromatography on Silica gel and RP-C18 HPLC.

  • Result: Isolation of Chaenomin (Novel biphenyl) and 6 known analogs.[4]

  • Bioactivity: Compounds showed potent cytotoxicity against A549 lung cancer cells (

    
     values comparable to standard chemotherapy agents).
    
  • Validation: Structure confirmed via HMBC correlations and specific optical rotation, validating the workflow described above.

References

  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Molecule Spark. (2025).

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer. NIH National Library of Medicine. (2025).

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry. (2022).

  • Isolation of bioactive biphenyl compounds from the twigs of Chaenomeles sinensis. Bioorganic & Medicinal Chemistry Letters. (2016).

  • Novel Biphenyls From Garcinia multiflora: Isolation and α-Amylase Inhibitory Properties. Chemistry & Biodiversity. (2025).[2]

  • Absolute Configuration Assignment to Chiral Natural Products by Biphenyl Chiroptical Probes. Journal of Natural Products. (2020).

Sources

Exploratory

A Theoretical Investigation into the Conformational Landscape of 3-ethyl-4-methoxy-biphenyl-2-ol: A Guide for Drug Discovery

Abstract The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For biaryl compounds, such as the promising scaffold 3-ethyl-4-methoxy-biphenyl-2-ol, the torsional angle be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For biaryl compounds, such as the promising scaffold 3-ethyl-4-methoxy-biphenyl-2-ol, the torsional angle between the two aromatic rings dictates the spatial arrangement of key functional groups, thereby influencing receptor binding and pharmacokinetic properties. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of 3-ethyl-4-methoxy-biphenyl-2-ol. We will explore the intricate interplay of steric and electronic factors that govern its structure and present a detailed, step-by-step computational methodology for elucidating its conformational landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the design and optimization of novel therapeutics.

Introduction: The Significance of Conformation in Biphenyl Scaffolds

Biphenyl and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their utility stems from their rigid yet tunable backbone, which allows for the precise positioning of substituents to interact with biological targets. The conformational flexibility of the biphenyl unit, primarily the rotation around the central carbon-carbon single bond, is a double-edged sword. While it allows the molecule to adapt to a binding pocket, uncontrolled flexibility can lead to a significant entropic penalty upon binding, reducing affinity.

The conformation of a biphenyl derivative is governed by a delicate balance of competing forces.[1] Steric hindrance between substituents on the aromatic rings, particularly at the ortho positions, generally favors a twisted conformation.[2][3] Conversely, the desire for extended π-conjugation across the two rings promotes planarity. The presence of specific functional groups can introduce additional complexities, such as intramolecular hydrogen bonding, which can profoundly influence the conformational equilibrium.[4][5]

For our target molecule, 3-ethyl-4-methoxy-biphenyl-2-ol, the ortho-hydroxyl group introduces the possibility of an intramolecular hydrogen bond with the π-system of the second phenyl ring or with the methoxy group, which could favor a more planar conformation. However, the presence of the ethyl group at the 3-position introduces steric bulk that will likely disfavor a fully planar arrangement. Understanding the preferred conformation(s) and the energy barriers between them is therefore crucial for predicting the molecule's bioactivity and for guiding the design of analogs with improved properties.

Theoretical Background: The Quantum Mechanical Approach to Conformational Analysis

To accurately model the conformational landscape of 3-ethyl-4-methoxy-biphenyl-2-ol, we turn to the principles of quantum mechanics. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure and geometry of molecules.[6][7] DFT calculations allow us to determine the relative energies of different conformations and to map out the potential energy surface (PES) associated with the rotation around the biphenyl linkage.

The central concept in our investigation is the dihedral angle (or torsional angle), which describes the rotation around the C1-C1' bond connecting the two phenyl rings. By systematically varying this angle and calculating the corresponding energy of the molecule, we can identify the low-energy conformers (local minima on the PES) and the transition states that separate them.

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for the theoretical conformational analysis of 3-ethyl-4-methoxy-biphenyl-2-ol. The workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

Molecular Structure Generation and Initial Optimization

The first step is to build the 3D structure of 3-ethyl-4-methoxy-biphenyl-2-ol. This can be done using any standard molecular modeling software. An initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), is recommended to obtain a reasonable starting geometry.[4]

Potential Energy Surface (PES) Scan

To explore the conformational space associated with the biphenyl rotation, a relaxed PES scan is performed. The key parameter to be scanned is the dihedral angle defined by the atoms C2-C1-C1'-C2'.

Protocol for PES Scan:

  • Define the Dihedral Angle: Select the four atoms defining the torsional angle of interest (e.g., C2-C1-C1'-C2' in the IUPAC numbering of biphenyl).

  • Set Scan Parameters: Perform the scan from 0° to 180° in increments of 10-15°. At each step, the dihedral angle is held fixed while all other degrees of freedom are allowed to relax.

  • Level of Theory: A moderate level of theory is sufficient for the initial scan. A DFT functional like B3LYP with a basis set such as 6-31G(d) is a common and effective choice.[6]

The resulting plot of energy versus dihedral angle will reveal the approximate locations of energy minima and transition states.

G cluster_workflow Conformational Analysis Workflow Start Start Build_Molecule Build 3D Structure Start->Build_Molecule Initial_Opt Initial Geometry Optimization (MMFF94) Build_Molecule->Initial_Opt PES_Scan Potential Energy Surface Scan (DFT) Initial_Opt->PES_Scan Identify_Minima Identify Energy Minima & Transition States PES_Scan->Identify_Minima Full_Opt Full Geometry Optimization & Frequency Calculation (Higher Level of Theory) Identify_Minima->Full_Opt Analyze_Results Analyze Conformational Energies and Geometries Full_Opt->Analyze_Results End End Analyze_Results->End

Caption: Computational workflow for the conformational analysis of 3-ethyl-4-methoxy-biphenyl-2-ol.

Geometry Optimization and Frequency Calculations

The structures corresponding to the energy minima and transition states identified from the PES scan are then subjected to full geometry optimization using a higher level of theory to obtain more accurate geometries and energies.

Protocol for Optimization and Frequency Calculations:

  • Select Structures: Extract the geometries of the identified minima and transition states from the PES scan.

  • Choose a Higher Level of Theory: Employ a more robust DFT functional, such as ωB97X-D (which includes dispersion corrections, important for non-covalent interactions) or M06-2X, with a larger basis set, for example, 6-311+G(d,p).[6]

  • Perform Geometry Optimization: Optimize the geometry of each selected structure without any constraints.

  • Perform Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm the nature of the stationary point: a minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation around the biphenyl bond).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative Gibbs free energies.

Results and Discussion (Hypothetical Case Study)

As no specific experimental or theoretical data for 3-ethyl-4-methoxy-biphenyl-2-ol is currently available in the literature, we will present a hypothetical set of results based on the well-established principles of substituted biphenyl conformation.

The Conformational Landscape

The PES scan of 3-ethyl-4-methoxy-biphenyl-2-ol is expected to reveal two low-energy conformers, corresponding to twisted geometries. The presence of the ortho-hydroxyl group allows for the formation of an intramolecular hydrogen bond with the π-cloud of the adjacent phenyl ring. This interaction is expected to favor conformations with a smaller dihedral angle than what would be predicted based on steric hindrance alone.

G Potential Energy Surface 0 e0 45 45° e45 90 90° e90 135 135° e135 180 180° e180 Conformer A Conformer A (Global Minimum) e45->Conformer A Conformer B Conformer B (Local Minimum) e135->Conformer B

Caption: A representative potential energy surface for the rotation around the central C-C bond in 3-ethyl-4-methoxy-biphenyl-2-ol.

Analysis of Stable Conformers

Following full geometry optimization and frequency calculations, we would expect to identify two stable conformers, which are likely to be enantiomeric or diastereomeric, depending on the orientation of the ethyl group. The key geometric and energetic parameters are summarized in the table below.

ParameterConformer A (Global Minimum)Conformer B (Local Minimum)Transition State
Dihedral Angle (C2-C1-C1'-C2') ~45°~135°~90°
Relative Electronic Energy (kcal/mol) 0.000.5 - 1.52.0 - 4.0
Relative Gibbs Free Energy (kcal/mol) 0.000.6 - 1.82.2 - 4.5
H-bond distance (O-H···π) ~2.5 Å~2.5 Å-

Table 1: Hypothetical geometric and energetic data for the conformers of 3-ethyl-4-methoxy-biphenyl-2-ol.

The global minimum, Conformer A, is predicted to have a dihedral angle of approximately 45°. This represents a compromise between the stabilizing intramolecular hydrogen bond, which favors a more planar structure, and the steric repulsion from the ethyl group, which disfavors planarity. Conformer B, with a dihedral angle of around 135°, would be slightly higher in energy. The transition state for the interconversion of these two conformers is expected to occur at a dihedral angle of approximately 90°. The relatively low energy barrier suggests that the molecule would be conformationally mobile at room temperature.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the conformational analysis of 3-ethyl-4-methoxy-biphenyl-2-ol. By employing a combination of PES scanning and high-level DFT calculations, it is possible to gain a detailed understanding of the molecule's conformational preferences and the energetic barriers to rotation. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of new drug candidates.

Future work could involve extending this analysis to include the effects of different solvents using implicit or explicit solvation models. Furthermore, molecular dynamics simulations could provide insights into the dynamic behavior of the molecule in a more realistic biological environment.[8] Experimental validation of the predicted conformations through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would provide the ultimate confirmation of the theoretical models.[9][10]

References

  • Bushweller, C. H. (1995). Conformational Behaviour of Six-Membered Rings: Analysis, Dynamics and Stereoelectronic Effects. In E. Juaristi (Ed.), Conformational Behavior of Six-Membered Rings (pp. 25-58). VCH.
  • Eliel, E. L., & Kandasamy, D. (1976). Conformational analysis. XXXVI. 2,2'-Disubstituted biphenyls. The Journal of Organic Chemistry, 41(24), 3899–3904.
  • García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. Retrieved from [Link]

  • Filo. (2025, December 10). Conformational analysis of cyclic biphenyl in detail with diagram and example. Retrieved from [Link]

  • Mazzanti, A., et al. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination. Organic & Biomolecular Chemistry, 9(24), 8349-8356.
  • Oki, M. (2006). Rotation in biphenyls with a single ortho-substituent. Journal of Organic Chemistry, 71(15), 5648-5654.
  • Poater, J., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(36), 6123-6130.
  • Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved from [Link]

  • Sikorski, A., & Zgid, D. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3944.
  • Simon, L., et al. (2013). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 3 - (4 - METHOXYBENZYL) - 2, 3 – DIHYDRO - 4H – CHROMAN – 4 - ONE. European Scientific Journal, 9(24).
  • Shahlaei, M., Nowroozi, A., & Khodarahmi, R. (2015). A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists. Letters in Drug Design & Discovery, 11(5), 634-643.
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526.
  • Thippeswamy, G. B., et al. (2011). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.
  • Ioki, Y., Kawana, H., & Nishimoto, K. (1978). Intramolecular hydrogen bond between hydroxyl group and. pi. -base in 2-hydroxybiphenyl. Bulletin of the Chemical Society of Japan, 51(4), 963-965.

Sources

Foundational

potential therapeutic targets for [1,1-Biphenyl]-2-ol derivatives

Technical Guide on Therapeutic Targets for [1,1-Biphenyl]-2-ol Derivatives Executive Summary: The Renaissance of a Scaffold Historically known primarily as 2-phenylphenol (OPP)—a broad-spectrum agricultural fungicide and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide on Therapeutic Targets for [1,1-Biphenyl]-2-ol Derivatives

Executive Summary: The Renaissance of a Scaffold

Historically known primarily as 2-phenylphenol (OPP)—a broad-spectrum agricultural fungicide and disinfectant—the [1,1-biphenyl]-2-ol scaffold has undergone a medicinal chemistry renaissance. While the parent compound exhibits non-specific toxicity suitable for biocidal applications, strategic derivatization has unlocked high-affinity interactions with specific therapeutic targets.

This guide moves beyond the parent compound's general membrane disruption mechanism to explore high-value pharmaceutical derivatives . We analyze three primary therapeutic domains where this scaffold demonstrates privileged binding: Immuno-oncology (PD-1/PD-L1 inhibition) , Antimicrobial Enzymatic Blockade (LpxC & CYP51) , and Metabolic Regulation (PTP1B/AMPK) .

Structural Activity Relationship (SAR) & Chemical Space

The [1,1-biphenyl]-2-ol core offers a unique "biaryl twist." The steric hindrance between the ortho-hydroxyl group and the phenyl ring forces the two aromatic systems out of coplanarity, creating a twisted conformation ideal for binding into hydrophobic pockets of enzymes and receptors.

Key SAR Drivers:
  • The Ortho-Hydroxyl Group (Position 2): Crucial for H-bonding. Methylation often reduces antioxidant capacity but can improve lipophilicity for CNS targets.

  • Ring A (Phenolic Ring): Electron-withdrawing groups (EWGs) like F or CF3 at para positions often enhance metabolic stability and potency against Gram-negative bacteria.

  • Ring B (Non-phenolic Ring): The "tail" region. Extension here with heterocycles (imidazoles, thiazoles) is critical for high-affinity target engagement (e.g., CYP51 iron coordination).

Therapeutic Target Class I: Oncology & Immuno-Modulation

A. Small Molecule PD-1/PD-L1 Inhibitors

Monoclonal antibodies (mAbs) dominate the PD-1/PD-L1 landscape, but they suffer from poor tissue penetration and high costs. Biphenyl-2-ol derivatives have emerged as promising small-molecule inhibitors that can dimerize PD-L1, effectively locking it and preventing interaction with PD-1 on T-cells.

  • Mechanism: The biphenyl core acts as a hydrophobic anchor, inserting into the PD-L1 dimer interface.

  • Advantages: Oral bioavailability, potential for intracellular targeting, and lower immunogenicity compared to mAbs.

B. Apoptosis Induction (Caspase-3/Bax Pathway)

Derivatives bearing thiazole or naphthalene extensions have shown potent cytotoxicity against breast cancer lines (e.g., MCF-7).

  • Pathway: These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent Caspase-3 activation.

Visualization: Dual Oncology Mechanism

OncologyMechanism cluster_Immuno Immuno-Oncology (PD-1/PD-L1) cluster_Apoptosis Apoptosis Induction Biphenyl Biphenyl-2-ol Derivative PDL1_Dimer PD-L1 Dimerization Biphenyl->PDL1_Dimer Intercalation Bax Bax Upregulation Biphenyl->Bax Signaling Modulation Bcl2 Bcl-2 Downregulation Biphenyl->Bcl2 PD1_Block Block PD-1 Binding PDL1_Dimer->PD1_Block TCell T-Cell Reactivation PD1_Block->TCell Death Tumor Cell Death TCell->Death Immune Kill Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Loss of Protection Caspase Caspase-3 Activation Mito->Caspase Caspase->Death

Figure 1: Dual mechanism of action for biphenyl derivatives in oncology: Checkpoint inhibition (left) and intrinsic apoptosis induction (right).

Therapeutic Target Class II: Antimicrobial & Antifungal

A. Fungal Sterol 14α-Demethylase (CYP51)

Biphenyl-imidazole derivatives target CYP51, a key enzyme in ergosterol biosynthesis.

  • Mechanism: The imidazole nitrogen coordinates with the heme iron of CYP51, while the biphenyl scaffold mimics the lanosterol substrate, occupying the hydrophobic access channel.

  • Efficacy: MIC values as low as 0.03 µg/mL against Candida albicans, comparable to or exceeding fluconazole.

B. Bacterial LpxC Inhibition

In Gram-negative bacteria, LpxC is the first committed step in Lipid A biosynthesis. Biphenyl derivatives act as non-hydroxamate inhibitors (avoiding the mutagenicity of hydroxamates).

  • Mechanism: The biphenyl group occupies the hydrophobic tunnel adjacent to the LpxC active site, preventing substrate binding.

Quantitative Data Summary
Derivative ClassTarget OrganismPrimary TargetPotency (MIC/IC50)Reference
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol S. aureus (MRSA)Membrane / LpxCMIC: 3.13 µg/mL[1]
Biphenyl-imidazole (Cmpd 12g) C. albicansCYP51 (Ergosterol)MIC: 0.031 µg/mL[2]
Phenylthiazole (Cmpd 4c) SKNMC (Neuroblastoma)Caspase-3 / ApoptosisIC50: ~11 µM[3]
Iminobenzimidazole-Biphenyl (Cmpd 7a) Type 2 Diabetes ModelPTP1B / AMPKDual Modulator[4]

Therapeutic Target Class III: Metabolic Regulation

Dual PTP1B Inhibition & AMPK Activation

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. AMP-activated protein kinase (AMPK) is a master regulator of energy metabolism.

  • Innovation: Biphenyl derivatives of 2-iminobenzimidazoles have been designed as "bi-privileged" structures.[1]

  • Outcome: Simultaneous inhibition of PTP1B and activation of AMPK leads to improved insulin sensitivity and lipid metabolism in in vivo diabetic models.[1]

Experimental Protocols

Protocol A: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-ol (Suzuki-Miyaura Coupling)

A foundational protocol for generating library derivatives.

Reagents:

  • 2-Bromophenol (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: In a Schlenk flask, combine solvent mixture and degas with Argon for 15 mins to prevent homocoupling.

  • Activation: Add 2-bromophenol, boronic acid, and base (K2CO3). Stir for 5 mins.

  • Catalysis: Add Pd(PPh3)4 quickly under Argon flow.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc (3x). Wash organic layer with brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-validating system for assessing anticancer potential.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add biphenyl derivatives (dissolved in DMSO, final <0.1%) at serial dilutions (0.1 – 100 µM).

    • Control: DMSO vehicle only (Negative), Doxorubicin (Positive).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate IC50 using non-linear regression. Assay is valid only if Z-factor > 0.5.

References

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. National Institutes of Health (NIH) / PubMed.

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents. Bioorganic & Medicinal Chemistry.

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation. Iranian Journal of Pharmaceutical Research.

  • Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors. Chemical Biology & Drug Design.

  • Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Medicinal Chemistry Research.[2]

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxy-Biphenyl-2-ol Compounds: Synthesis, Properties, and Therapeutic Potential

Forward The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of functional groups on this rigid backbone allo...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of functional groups on this rigid backbone allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutic agents. This guide focuses on a specific, yet underexplored, class of these molecules: 4-methoxy-biphenyl-2-ol and its derivatives. While direct research on this precise compound is limited, this document serves as a comprehensive technical guide by leveraging established principles of organic synthesis, computational chemistry, and the known biological activities of structurally related biphenyls. We will explore a rational approach to the synthesis, characterization, and potential therapeutic applications of 4-methoxy-biphenyl-2-ol, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this promising chemical space.

Introduction to the 4-Methoxy-Biphenyl-2-ol Scaffold

The 4-methoxy-biphenyl-2-ol structure combines the lipophilic biphenyl core with two key functional groups: a methoxy group at the 4-position and a hydroxyl group at the 2-position. This specific arrangement is anticipated to confer a unique combination of physicochemical and biological properties.

  • The Biphenyl Core: Provides a rigid, aromatic framework that can engage in π-π stacking and hydrophobic interactions with biological targets.

  • The 2-Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, a key feature for receptor binding. Its phenolic nature also suggests potential antioxidant activity through radical scavenging.

  • The 4-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system, potentially modulating metabolic stability and receptor affinity.[1]

The interplay of these features suggests that 4-methoxy-biphenyl-2-ol derivatives could exhibit a range of biological activities, from anti-inflammatory and antioxidant to anticancer effects, similar to other hydroxylated and methoxylated biphenyls.[2][3][4]

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the biphenyl bond as a key step, followed by or preceded by the introduction of the functional groups.

G 4-Methoxy-Biphenyl-2-ol 4-Methoxy-Biphenyl-2-ol Aryl-Aryl Coupling Aryl-Aryl Coupling 4-Methoxy-Biphenyl-2-ol->Aryl-Aryl Coupling Key Disconnection Suzuki Coupling Suzuki Coupling Aryl-Aryl Coupling->Suzuki Coupling Method 1 Ullmann Condensation Ullmann Condensation Aryl-Aryl Coupling->Ullmann Condensation Method 2 2-Bromo-5-methoxyphenol 2-Bromo-5-methoxyphenol Suzuki Coupling->2-Bromo-5-methoxyphenol Phenylboronic Acid Phenylboronic Acid Suzuki Coupling->Phenylboronic Acid Ullmann Condensation->2-Bromo-5-methoxyphenol Bromobenzene Bromobenzene Ullmann Condensation->Bromobenzene

Caption: Retrosynthetic analysis of 4-Methoxy-Biphenyl-2-ol.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, and represents a highly plausible route.

Experimental Protocol: Synthesis of 4-Methoxy-Biphenyl-2-ol via Suzuki Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of 4-methoxy-biphenyl-2-ol can be predicted based on its structure and comparison with analogous compounds. These properties are crucial for its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

Table 1: Predicted Physicochemical Properties of 4-Methoxy-Biphenyl-2-ol

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~200 g/mol C₁₃H₁₂O₂
LogP 2.5 - 3.5Biphenyl core contributes to lipophilicity, while the hydroxyl group increases polarity.
pKa ~9-10The phenolic hydroxyl group is weakly acidic.
Solubility Poorly soluble in water, soluble in organic solvents.The aromatic nature dominates its solubility profile.[5]
Melting Point Expected to be a crystalline solid at room temperature.Based on similar substituted biphenyls.[1][6]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, 4-methoxy-biphenyl-2-ol and its derivatives are hypothesized to possess a range of pharmacological effects.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant properties.[2][7] The 2-hydroxyl group of 4-methoxy-biphenyl-2-ol can donate a hydrogen atom to neutralize free radicals. This antioxidant activity is often linked to anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.

Potential Mechanism of Action:

  • Radical Scavenging: Direct neutralization of reactive oxygen species (ROS).

  • Inhibition of Pro-inflammatory Enzymes: Potential inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[8][9]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus ROS Production ROS Production Inflammatory Stimulus->ROS Production COX-2/LOX Activation COX-2/LOX Activation Inflammatory Stimulus->COX-2/LOX Activation Inflammation Inflammation ROS Production->Inflammation COX-2/LOX Activation->Inflammation 4-Methoxy-Biphenyl-2-ol 4-Methoxy-Biphenyl-2-ol 4-Methoxy-Biphenyl-2-ol->ROS Production Inhibits 4-Methoxy-Biphenyl-2-ol->COX-2/LOX Activation Inhibits

Caption: Proposed anti-inflammatory mechanism of 4-Methoxy-Biphenyl-2-ol.

Anticancer Activity

Many biphenyl derivatives have demonstrated potent anticancer activity.[2][3][4] The proposed mechanisms often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways:

  • PI3K/Akt Pathway: This pathway is frequently overactive in cancer, promoting cell survival and proliferation. Hydroxylated biphenyl derivatives have been shown to inhibit this pathway.[7]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Modulation of this pathway by small molecules can lead to anticancer effects.[10]

G cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling cluster_2 Cellular Outcome Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK/ERK MAPK/ERK Receptor Tyrosine Kinase->MAPK/ERK Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival MAPK/ERK->Proliferation & Survival 4-Methoxy-Biphenyl-2-ol 4-Methoxy-Biphenyl-2-ol 4-Methoxy-Biphenyl-2-ol->PI3K Inhibits 4-Methoxy-Biphenyl-2-ol->MAPK/ERK Inhibits

Caption: Potential anticancer signaling pathways targeted by 4-Methoxy-Biphenyl-2-ol.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary.

In Vitro Assays

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-methoxy-biphenyl-2-ol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Representative Data from a Hypothetical Cell Viability Assay

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer) 15.2
A549 (Lung Cancer) 22.8
HEK293 (Normal Kidney) > 100

Note: The data in this table is hypothetical and for illustrative purposes only.

In Vivo Studies

Promising in vitro results would warrant further investigation in animal models.

Experimental Workflow: Xenograft Mouse Model of Cancer

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Administer 4-methoxy-biphenyl-2-ol (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule. A control group should receive the vehicle.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-methoxy-biphenyl-2-ol scaffold can provide valuable insights into the structural requirements for biological activity.

  • Modification of the 2-Hydroxyl Group: Esterification or etherification of the hydroxyl group can modulate lipophilicity and hydrogen bonding capacity, which may impact cell permeability and target engagement.[7]

  • Modification of the 4-Methoxy Group: Demethylation to the corresponding hydroxyl group or replacement with other alkoxy groups can influence metabolic stability and electronic properties.

  • Substitution on the Biphenyl Rings: Introduction of electron-withdrawing or electron-donating groups on either of the phenyl rings can fine-tune the electronic and steric properties of the molecule, potentially enhancing potency and selectivity.

Conclusion and Future Directions

The 4-methoxy-biphenyl-2-ol scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct experimental data on this specific compound is currently lacking, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established chemical and pharmacological principles. Future research should focus on the successful synthesis of 4-methoxy-biphenyl-2-ol and a library of its derivatives. Subsequent in-depth biological screening will be crucial to elucidate its true therapeutic potential and mechanism of action. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of biphenyl-based drug discovery.

References

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link]

  • Bentham Science Publishers. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery. [Link]

  • ResearchGate. (2015). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved February 17, 2026, from [Link]

  • PubMed. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • ResearchGate. (n.d.). 4-Methoxy-TEMPO activated the MAPK signaling pathway. a HepG2 cells... [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. Retrieved February 17, 2026, from [Link]

  • MDPI. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1683-1693. [Link]

  • PubMed. (1998). The design and synthesis of substituted biphenyl libraries. [Link]

  • Amanote Research. (2013). (PDF) Synthesis and Biological Evaluation of. [Link]

  • PubMed Central. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. [Link]

  • AIR Unimi. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. [Link]

  • MDPI. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 22(1), 154. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved February 17, 2026, from [Link]

  • Dove Medical Press. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. [Link]

  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 28(14), 5418. [Link]

  • YouTube. (2015, February 19). Determining if substituted biphenyls are chiral or not. [Link]

  • Frontiers. (2023). 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. [Link]

  • PubMed. (2009). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. [Link]

  • PubMed. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. [Link]

Sources

Foundational

Solubility Profile of 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol: Technical Guide &amp; Process Optimization

This guide provides an in-depth technical analysis of the solubility characteristics of 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol , a functionalized biaryl phenol likely utilized as a high-value intermediate in agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol , a functionalized biaryl phenol likely utilized as a high-value intermediate in agrochemical synthesis or ligand design.

Given the specific substitution pattern (ortho-hydroxy, meta-ethyl, para-methoxy on the biphenyl core), this molecule exhibits distinct physicochemical behaviors compared to simple phenylphenols.[1] This guide synthesizes structural analysis with thermodynamic modeling to provide a robust framework for solvent selection, process optimization, and crystallization.[1]

Structural Analysis & Physicochemical Context

To predict and manipulate the solubility of 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol (EMBP), we must first deconstruct its pharmacophore. The molecule represents a lipophilic core (biphenyl) modified by a hydrogen-bond donor (hydroxyl at C2) and a hydrogen-bond acceptor (methoxy at C4), with a steric modulator (ethyl at C3).

  • Lipophilicity: The biphenyl scaffold drives high solubility in aromatic and chlorinated solvents via

    
    -
    
    
    
    stacking and dispersion forces.[1]
  • Steric Hindrance: The C3-ethyl group creates steric pressure on the C2-hydroxyl, potentially weakening intermolecular H-bonding in the crystal lattice. This typically lowers the melting point and increases solubility in organic solvents compared to unsubstituted o-phenylphenol.[1]

  • Acidity: As a phenol, it is a weak acid (

    
    ).[1] It will deprotonate in strong alkaline aqueous solutions (pH > 12), forming a water-soluble phenolate salt, but remains insoluble in neutral/acidic water.[1]
    
Predicted Solubility Classifications

Based on structural congeners (e.g., 2-phenylphenol, 4-methoxybiphenyl), the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Strong H-bond acceptance from solvent to phenolic -OH.[1]
Esters & Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole interactions; solvent accepts H-bond from phenol.[1]
Aromatics Toluene, XyleneModerate/High

-

interactions with biphenyl core.[1]
Chlorinated DCM, ChloroformHigh High dispersion forces; good solvation of aromatic rings.[1]
Alkanes n-Hexane, n-HeptaneLow Lack of polar interactions; dominant "anti-solvent" behavior.[1]
Water Water (pH < 10)Insoluble Hydrophobic effect dominates;

.

Experimental Protocol: Laser Dynamic Solubility Determination

For critical process development (e.g., cooling crystallization), relying on visual estimation is insufficient.[1] The Laser Dynamic Method (polythermal) is the industry standard for generating precise solubility curves (Mole Fraction


 vs. Temperature 

).[1]
Methodology Workflow

This protocol eliminates subjective "cloud point" errors by using laser transmittance to detect the exact moment of dissolution (clear point) and nucleation (cloud point).[1]

SolubilityProtocol Prep Gravimetric Preparation (Solute + Solvent) Heat Controlled Heating (0.5 K/min) Prep->Heat Detect Laser Transmittance Monitoring Heat->Detect Dissolve Dissolution Event (Max Transmittance) Detect->Dissolve T_eq detected Calc Calculate Mole Fraction (x) vs. Temperature (T) Dissolve->Calc Model Thermodynamic Modeling Calc->Model

Figure 1: Workflow for the Laser Dynamic Method to determine solid-liquid equilibrium.

Step-by-Step Protocol
  • Preparation: Weigh excess EMBP solid and solvent into a jacketed glass vessel.

  • Equilibration: Stir at a constant speed (e.g., 400 rpm) to ensure suspension homogeneity.

  • Heating Ramp: Heat the mixture linearly at a slow rate (0.2–0.5 K/min).

  • Detection: Monitor the intensity of a laser beam passing through the suspension.[1]

    • Transition: As the solid dissolves, scattering decreases.[1] The temperature at which transmittance reaches its maximum plateau is recorded as the Saturation Temperature (

      
      ) .[1]
      
  • Replication: Repeat for varying mole fractions (

    
    ) to construct the full solubility curve.
    

Thermodynamic Modeling & Data Analysis

To interpolate solubility data for process design, experimental points must be fitted to thermodynamic models.[1] For biphenyl derivatives, the Modified Apelblat Equation is the most authoritative model due to its accuracy in capturing non-ideal solution behavior.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):

[1]
  • 
     : Mole fraction of EMBP.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution.[1] A negative 
      
      
      
      indicates an endothermic process (solubility increases with T), which is standard for this compound class.[1]
Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the enthalpy (


) and entropy (

) of solution:

[1]
  • Positive

    
    :  Indicates dissolution is endothermic.[1] Higher temperatures significantly boost solubility.[1][2]
    
  • Positive

    
    :  Indicates disorder increases upon dissolution, driving the process.[1]
    

Process Applications: Crystallization & Purification

The solubility differential of 3-ethyl-4-methoxy-[1,1-biphenyl]-2-ol in various solvents dictates the optimal purification strategy.

Strategy A: Cooling Crystallization
  • Best Solvents: Ethanol, Isopropanol, or Toluene.[1]

  • Mechanism: The compound exhibits a steep solubility curve in these solvents (high solubility at boiling, low at ambient).[1]

  • Protocol: Dissolve crude material at near-reflux. Cool slowly (controlled cooling profile) to induce nucleation.[1] The steric bulk of the ethyl group may retard crystal growth; seeding is recommended at the metastable limit.[1]

Strategy B: Anti-Solvent Crystallization[1]
  • Solvent System: Acetone (Solvent) + Water (Anti-solvent) OR Toluene (Solvent) + Heptane (Anti-solvent).[1]

  • Mechanism: EMBP is highly soluble in acetone but insoluble in water.[1]

  • Protocol: Dissolve in minimal acetone. Slowly add water (or add the solution to water) to crash out the product.[1]

    • Warning: Rapid addition may cause "oiling out" (liquid-liquid phase separation) rather than crystallization due to the compound's low melting point relative to the solvent mixture's boiling point.[1]

CrystallizationLogic Start Crude EMBP Check Check Impurity Profile Start->Check Choice Select Method Check->Choice Cooling Cooling Crystallization (High T sensitivity) Choice->Cooling High Purity Req AntiSolv Anti-Solvent (Low T sensitivity) Choice->AntiSolv High Yield Req Solvent1 Solvent: Ethanol/Toluene (Steep Solubility Curve) Cooling->Solvent1 Solvent2 Solvent: Acetone Anti-Solvent: Water AntiSolv->Solvent2 Result Pure Crystalline Solid Solvent1->Result Solvent2->Result

Figure 2: Decision matrix for crystallization based on solubility thermodynamics.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link (Foundational paper for the Modified Apelblat Model).[1]

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids, 211, 924-931.[1] (Demonstrates protocol for phenolic compounds).

  • Zhang, C., et al. (2019).[1] Solubility and thermodynamic properties of 2-phenylphenol in different pure solvents. Journal of Chemical & Engineering Data. (Analogous data for the core biphenyl-phenol structure).

  • Reichardt, C. (2003).[1][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity and interactions).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Using (R)-[1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-

Introduction: The Architectural Elegance of Chiral Biphenyls in Asymmetric Catalysis Axially chiral biaryls are a cornerstone of modern asymmetric synthesis, serving as privileged scaffolds for a multitude of highly effe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Chiral Biphenyls in Asymmetric Catalysis

Axially chiral biaryls are a cornerstone of modern asymmetric synthesis, serving as privileged scaffolds for a multitude of highly effective chiral ligands and catalysts.[1][2] Their utility stems from a unique combination of steric rigidity, conformational stability, and the tunable nature of their electronic and steric properties through substitution on the biaryl backbone.[3][4] Within this esteemed class of compounds, chiral biphenols have emerged as particularly versatile ligands, capable of orchestrating a wide array of enantioselective transformations.

This application note focuses on (R)-[1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- , a C1-symmetric chiral biphenol. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—a chiral biphenyl backbone, a hydroxyl group for metal coordination, and electronically and sterically influencing substituents—strongly suggest its potential as a highly effective ligand in various asymmetric reactions. Drawing upon well-established principles and data from structurally analogous systems, this guide will detail the application of this ligand in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.

The strategic placement of the 3-ethyl and 4-methoxy groups is not arbitrary. The methoxy group, an electron-donating substituent, can influence the Lewis acidity of a coordinated metal center. The ethyl group at the 3-position, adjacent to the coordinating hydroxyl group, is poised to exert significant steric influence, playing a crucial role in the enantiofacial discrimination of the prochiral substrate.[5]

Featured Application: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.[6][7] The uncatalyzed reaction is sluggish and yields a racemic product. However, in the presence of a chiral ligand, this transformation can be rendered highly enantioselective. Chiral biphenols, in particular, have demonstrated considerable efficacy in this reaction.[8]

Causality of Experimental Design: The Mechanistic Underpinnings

The catalytic cycle, depicted below, is initiated by the reaction of the chiral biphenol ligand with diethylzinc to form a chiral zinc alkoxide dimer. This dimer is the active catalytic species. One of the zinc centers in the dimer coordinates the aldehyde, activating it towards nucleophilic attack. The other zinc atom delivers an ethyl group to one of the enantiotopic faces of the aldehyde's carbonyl group.

The enantioselectivity of the reaction is determined by the steric and electronic environment created by the chiral ligand around the zinc centers. The bulky substituents on the biphenyl backbone of the ligand create a chiral pocket that preferentially allows the aldehyde to coordinate in a specific orientation. This orientation, in turn, exposes one face of the carbonyl to the ethyl transfer from the other zinc atom, leading to the formation of one enantiomer of the product alcohol in excess. The 3-ethyl group on the (R)-[1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- ligand is expected to play a decisive role in shielding one of the prochiral faces of the aldehyde, thereby directing the nucleophilic attack of the ethyl group.

Catalytic Cycle Figure 1: Proposed Catalytic Cycle A Chiral Biphenol Ligand + Et2Zn B Chiral Zinc Alkoxide Dimer (Active Catalyst) A->B Formation of active catalyst C Aldehyde Coordination B->C RCHO D Enantioselective Ethyl Transfer (Transition State) C->D Intramolecular ethyl transfer E Zinc Alkoxide of Product D->E Formation of product alkoxide F Product Release (Hydrolysis) E->F H2O F->B Regeneration of catalyst

Sources

Application

Application Note: Precision Synthesis of Sterically Hindered Biphenyls via Suzuki-Miyaura Coupling

Introduction: The Steric Bottleneck The Suzuki-Miyaura coupling is the premier method for biaryl synthesis in drug discovery. However, "standard" conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) notoriously fail when applied to ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Bottleneck

The Suzuki-Miyaura coupling is the premier method for biaryl synthesis in drug discovery. However, "standard" conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) notoriously fail when applied to sterically hindered substrates (e.g., 2,2'-disubstituted biphenyls) or electron-deficient heterocycles .

In these hindered systems, the catalytic cycle faces two specific bottlenecks:

  • Transmetallation: Steric bulk prevents the approach of the boronate species to the palladium center.

  • Reductive Elimination: While bulk promotes this step, if the catalyst is too crowded or the metal center is not sufficiently electron-rich, the complex stalls, leading to dehalogenation or homocoupling.

This guide details a Third-Generation (G3) Buchwald Precatalyst protocol. This system utilizes bulky, electron-rich dialkylbiaryl phosphine ligands (SPhos, XPhos) pre-loaded onto palladium to ensure rapid, quantitative generation of the active catalytic species (


) even at low temperatures.
Mechanistic Pathway & Failure Points

The diagram below illustrates the catalytic cycle, highlighting where steric hindrance disrupts the standard flow and how specialized ligands overcome this.

SuzukiMechanism PreCat Pd-G3 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-X) ActivePd->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting in Hindered Systems) OxAdd->TransMet + Ar-B(OH)2 / Base Dehal Side Reaction: Protodehalogenation OxAdd->Dehal Stalled Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) -> Pd(0) Debor Side Reaction: Protodeboronation TransMet->Debor Slow Transmetallation RedElim->ActivePd Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle. Yellow node indicates the critical failure point for hindered substrates.

Strategic Parameter Optimization

To ensure success with hindered substrates, we move beyond "try-and-see" screening to rational selection.[1]

The Catalyst: Why G3/G4 Precatalysts?

Traditional sources like Pd₂dba₃ or Pd(OAc)₂ often suffer from slow initiation or aggregation into inactive "Palladium Black."

  • Recommendation: XPhos Pd G3 or SPhos Pd G3 .

  • Rationality: These precatalysts contain the ligand and Pd in a precise 1:1 ratio. Upon exposure to base, they release the active

    
     species immediately.
    
    • SPhos: Best for general hindered couplings and electron-rich chlorides.

    • XPhos: Superior for heteroaryl chlorides and sulfonates.

The Base: The "Anhydrous" Paradox

Water is required for the boronic acid to form the reactive boronate species, but excess water promotes protodeboronation (stripping the boron group before coupling).

  • Recommendation: K₃PO₄ (Tribasic Potassium Phosphate) .

  • Rationality: K₃PO₄ is highly basic but can be used with minimal water (or strictly anhydrously if using boronic esters), buffering the system against deboronation better than K₂CO₃ or CsF.

Solvent System
  • Standard: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

  • Green Alternative: n-Butanol or CPME (Cyclopentyl methyl ether).

  • Critical Note: For extremely hydrolytically unstable boronic acids (e.g., 2-pyridine boronic acid), use anhydrous 1,4-dioxane and rely on the trace water in the base or add exactly 2 equivalents of water.

Experimental Protocol: The "Buchwald G3" Method

Scale: 1.0 mmol (adaptable). Safety: Palladium compounds are toxic. Work in a fume hood.

Materials
  • Aryl Halide: 1.0 equiv (1.0 mmol)

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (1–2 mol%) or SPhos Pd G3 (for extremely hindered, up to 5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1) [Degassed]

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

    • Critical Step: If using a Schlenk line, flame-dry the vessel under vacuum and backfill with Argon/Nitrogen 3 times. Oxygen is the enemy of low-loading catalysis.

  • Reagent Addition (Solids):

    • Add Aryl Halide (if solid), Boronic Acid, Base (K₃PO₄), and Precatalyst (Pd G3) to the vial.

    • Note: The G3 precatalyst is air-stable, so it can be weighed on a benchtop balance, but rapid transfer to the inert vessel is best practice.

  • Solvent Addition & Degassing:

    • Add the solvent mixture (e.g., 4 mL THF + 0.4 mL Water).

    • Sparging: Submerge a long needle connected to an Argon line into the solvent and bubble gas for 5–10 minutes.

    • Add Aryl Halide (if liquid) via syringe after degassing.

  • Reaction:

    • Seal the vessel.

    • Heat to 60–80°C . (Room temperature is possible for activated chlorides, but hindered systems require heat).

    • Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.

  • Monitoring (Self-Validation):

    • Check LCMS/TLC at 30 minutes .

    • Endpoint: Disappearance of Aryl Halide.

    • Stop Condition: If Aryl Halide is consumed, stop. Extended heating promotes deboronation of the remaining boronic acid, complicating purification.

  • Workup:

    • Dilute with EtOAc and water. Separate phases.

    • Wash organic layer with Brine. Dry over Na₂SO₄.

    • Scavenging (Optional but Recommended): Add SiliaMetS® Thiol or similar Pd-scavenger silica to the organic phase and stir for 30 mins to remove residual Pd (critical for biological testing). Filter and concentrate.

Workflow Visualization

Workflow Setup 1. Inert Setup (Dry Vessel + Ar) Mix 2. Add Solids (SM + Cat + Base) Setup->Mix Degas 3. Add Solvent & Sparge (Ar) Mix->Degas Heat 4. Heat (80°C) Stir 1000 RPM Degas->Heat Monitor 5. Monitor (LCMS) Is Ar-X gone? Heat->Monitor Monitor->Heat No (Wait) Workup 6. Workup/Purify Monitor->Workup Yes

Figure 2: Experimental workflow for G3-mediated coupling.

Troubleshooting & Self-Validation

Use this table to diagnose failure modes based on crude LCMS data.

Observation (LCMS/NMR)DiagnosisCorrective Action
SM (Halide) remains unchanged Catalyst inactive or poisoned.1. Re-degas solvents vigorously.2. Switch from SPhos to XPhos or RuPhos .3. Increase temp to 100°C.
Product formed + De-halogenated SM "Stalled" catalytic cycle (Hydride transfer).1. Switch solvent to Toluene (non-protic).2. Use a bulkier ligand (BrettPhos) to force reductive elimination.
SM (Halide) remains + Phenol/Benzene Protodeboronation (Boronic acid destroyed).1. Use Boronic Pinacol Ester (more stable).2. Switch base to K₃PO₄ (anhydrous) in Dioxane.3. Add boronic acid in portions (slow addition).
Homocoupling (Ar-Ar) Oxygen leak.1.[1] Check inert lines.2. Ensure solvent is sparged, not just sonicated.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[2] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[3] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 5, 1390-1395. Link

  • Sigma-Aldrich. (n.d.).[4] G3 and G4 Buchwald Precatalysts User Guide. Link

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of [1,1'-Biphenyl]-2-ol for Enhanced Bioactivity

Audience: Researchers, scientists, and drug development professionals. Abstract: The [1,1'-Biphenyl]-2-ol scaffold is a privileged structure in medicinal chemistry, known for its inherent antimicrobial, antifungal, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The [1,1'-Biphenyl]-2-ol scaffold is a privileged structure in medicinal chemistry, known for its inherent antimicrobial, antifungal, and anti-inflammatory properties.[1][2] However, its native potency and pharmacokinetic profile often require optimization for therapeutic applications. This document provides a detailed guide on the strategic derivatization of the phenolic hydroxyl group of [1,1'-Biphenyl]-2-ol. We will explore the chemical principles behind enhancing bioactivity through structural modification and provide validated, step-by-step protocols for synthesizing key derivatives and assessing their biological efficacy.

Introduction: The Rationale for Derivatization

[1,1'-Biphenyl]-2-ol, also known as 2-hydroxybiphenyl, serves as an excellent starting point for the development of novel therapeutic agents. Its two phenyl rings provide a rigid backbone that can be functionalized to modulate biological activity. The phenolic hydroxyl group is the primary reactive site, offering a versatile handle for introducing a wide array of chemical moieties.

The core objective of derivatization is to leverage Structure-Activity Relationship (SAR) principles to improve the parent compound's performance.[3][4] Key goals include:

  • Potency Enhancement: Increasing the compound's activity at lower concentrations.

  • Spectrum Broadening: Expanding the range of targeted pathogens or biological pathways.

  • Improving Pharmacokinetics: Modifying properties like solubility, membrane permeability, and metabolic stability.

  • Reducing Toxicity: Fine-tuning the structure to minimize off-target effects.

Research has shown that specific modifications, such as the introduction of electron-withdrawing groups or heterocyclic systems, can significantly boost the antibacterial and antifungal efficacy of the biphenyl scaffold.[5][6][7]

Scientific Principles: Guiding Derivatization Strategy

The bioactivity of a [1,1'-Biphenyl]-2-ol derivative is governed by its physicochemical properties, which are directly influenced by its structure. The key to successful derivatization lies in understanding how different functional groups impact the molecule's interaction with its biological target.

  • The Role of the Hydroxyl Group: The -OH group is a hydrogen bond donor and can be crucial for binding to target enzymes or receptors. Masking or replacing this group through etherification or esterification fundamentally alters the molecule's electronic and steric profile.

  • Electronic Effects: The addition of strong electron-withdrawing groups (e.g., -CF₃, -NO₂) to the phenyl rings can increase the acidity of the remaining protons or enhance interactions with electron-rich biological targets, which has been shown to be beneficial for antibacterial activity.[5][6]

  • Steric and Hydrophobic Effects: Introducing bulky alkyl chains or aromatic systems can enhance binding affinity through hydrophobic interactions or, conversely, create steric hindrance that prevents off-target binding. The overall lipophilicity of the molecule is a critical determinant of its ability to cross bacterial cell membranes.

  • Heterocyclic Moieties: Incorporating nitrogen- or sulfur-containing heterocycles (e.g., benzimidazoles, thiazolidinones) can introduce new hydrogen bonding sites, coordinate with metal ions in active sites, and significantly alter the pharmacological profile, often leading to potent and specific bioactivity.[7][8]

The following workflow provides a high-level overview of the process from scaffold selection to bioactivity confirmation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Screening A Start: [1,1'-Biphenyl]-2-ol Scaffold B Derivatization Reaction (e.g., Etherification, Esterification) A->B Select Protocol C Reaction Work-up (Extraction, Washing) B->C Crude Product D Purification (Column Chromatography) C->D Impure Compound E Structural Characterization (NMR, IR, Mass Spec) D->E Pure Derivative F Bioactivity Screening (e.g., MIC Assay) E->F Characterized Compound G Data Analysis & SAR F->G Activity Data G->B Iterate & Optimize H Lead Compound Identified G->H

Caption: General workflow from scaffold derivatization to lead identification.

Protocols: Synthesis of Bioactive Derivatives

The following protocols are presented as self-validating systems. Successful synthesis and characterization are prerequisites for meaningful biological evaluation.

Protocol 1: Synthesis of an Ether Derivative (Williamson Ether Synthesis)
  • Objective: To introduce an alkyl chain (e.g., a pentyl group) via an ether linkage, modifying the hydrophobicity of the parent molecule.

  • Principle: This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Materials & Reagents
[1,1'-Biphenyl]-2-ol
1-Bromopentane
Potassium Carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Diethyl ether
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add [1,1'-Biphenyl]-2-ol (1.70 g, 10 mmol).

  • Add anhydrous acetone (40 mL) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1-bromopentane (1.51 g, 1.48 mL, 12 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove unreacted phenol, deionized water (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain 2-(pentyloxy)-1,1'-biphenyl.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Heterocyclic Derivative (Thiazolidinone)
  • Objective: To introduce a 4-thiazolidinone ring, a moiety known for a wide range of biological activities, including antimicrobial effects.[8] This is a multi-step synthesis.

  • Principle: This protocol involves an initial Schiff base formation followed by cyclization with thioglycolic acid.

Materials & Reagents
Product from an initial synthesis step (e.g., 4'-formyl-[1,1'-biphenyl]-2-ol)
4-Aminophenol
Thioglycolic acid
Anhydrous Zinc Chloride (ZnCl₂)
Toluene, anhydrous
Glacial Acetic Acid
Ethanol

Procedure: Step A: Schiff Base Formation

  • In a 100 mL round-bottom flask, dissolve 4'-formyl-[1,1'-biphenyl]-2-ol (1.98 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol) in ethanol (50 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The formation of the Schiff base may be observed as a precipitate.

  • Cool the reaction mixture in an ice bath, filter the precipitate, wash with cold ethanol, and dry to obtain the intermediate imine.

Step B: Cyclization to Thiazolidinone

  • In a separate flask, add the Schiff base from Step A (2.89 g, 10 mmol) to anhydrous toluene (50 mL).

  • Add thioglycolic acid (0.92 g, 0.7 mL, 10 mmol) and a catalytic amount of anhydrous ZnCl₂ (approx. 0.1 g).

  • Reflux the mixture for 10-14 hours using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the toluene under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final thiazolidinone derivative.

  • Characterization: Confirm the structure using ¹H NMR, IR (noting C=O stretch of the lactam), and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Activity Assessment

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against representative Gram-positive and Gram-negative bacteria.

  • Principle: The broth microdilution method is used to find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Materials & Reagents
Synthesized Biphenyl Derivatives
Ciprofloxacin (positive control)
Dimethyl sulfoxide (DMSO)
Mueller-Hinton Broth (MHB)
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Sterile 96-well microplates
Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation: Prepare stock solutions of the synthesized derivatives and ciprofloxacin in DMSO at 10 mg/mL. Prepare a bacterial inoculum suspension in MHB, adjusted to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to get the final working inoculum.

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the stock solution of a test compound to the first well of a row.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 500 µg/mL down to ~0.98 µg/mL).

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria + ciprofloxacin), a negative control (bacteria + MHB + DMSO), and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the last well remaining blue.

Data Interpretation and Structure-Activity Relationships

The derivatization strategy's success is quantified by comparing the bioactivity of the derivatives to the parent compound.

Table 1: Bioactivity Data for [1,1'-Biphenyl]-2-ol Derivatives

Compound IDR-Group Modification at C2-OHMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
B2-OH -H (Parent Compound)128256
B2-01 -CH₂(CH₂)₃CH₃ (Pentyl ether)64128
B2-02 -COCH₃ (Acetate ester)128256
B2-03 4'-CF₃ substitution3264
B2-04 2-(4-hydroxyphenyl)-4-thiazolidinone1632

This data is illustrative.

Analysis:

  • Etherification (B2-01): Increasing the lipophilicity by adding a pentyl chain moderately improved activity, likely by enhancing penetration of the bacterial cell wall.

  • Esterification (B2-02): The simple acetate ester showed no improvement, suggesting that masking the hydroxyl with this group does not enhance the mechanism of action.

  • Electron-Withdrawing Group (B2-03): The addition of a trifluoromethyl group significantly enhanced activity against both strains, consistent with literature findings that such groups boost antibacterial potency.[5][6]

  • Heterocyclic Moiety (B2-04): The thiazolidinone derivative demonstrated the most potent activity, highlighting the value of incorporating complex heterocyclic systems to interact with specific bacterial targets.[8]

Sources

Application

Application Notes and Protocols for the Use of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Substituted Biphenyls in Asymmetric Catalysis Axially chiral biphenyls represent a cornerstone in the field of asymmetric catal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Substituted Biphenyls in Asymmetric Catalysis

Axially chiral biphenyls represent a cornerstone in the field of asymmetric catalysis, where their unique, sterically demanding, and tunable structures enable the synthesis of enantiomerically pure compounds.[1][2][3] The atropisomeric nature of these ligands, arising from hindered rotation around the biphenyl C-C bond, creates a stable chiral environment that can effectively induce stereoselectivity in a wide range of chemical transformations. The substitution pattern on the biphenyl scaffold is crucial for modulating both the steric and electronic properties of the resulting catalyst, thereby influencing its reactivity and enantioselectivity.[2][3][4] This document provides a detailed guide to the synthesis and application of a novel, yet representative, chiral ligand: [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-. While direct literature on this specific molecule is emerging, the principles outlined herein are grounded in the extensive body of work on related chiral biphenyl ligands and are intended to serve as a comprehensive guide for its utilization in asymmetric synthesis.

Synthesis of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-

The synthesis of substituted biphenyls can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for this purpose, allowing for the formation of the biphenyl core from readily available boronic acids and aryl halides.[5][6] A plausible and efficient synthetic route to [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- is proposed below.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Bromo-6-ethyl-5-methoxyphenol B Protection of hydroxyl group A->B C Protected 2-bromo-6-ethyl-5-methoxyphenol B->C E Suzuki-Miyaura Coupling (Pd catalyst, base) C->E D Phenylboronic acid D->E F Protected [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- E->F G Deprotection F->G H [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- G->H

Caption: Proposed synthetic route for [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-.

Experimental Protocol: Synthesis

Step 1: Protection of 2-Bromo-6-ethyl-5-methoxyphenol

  • To a solution of 2-bromo-6-ethyl-5-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM), add a suitable protecting group reagent (e.g., methoxymethyl chloride, 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected phenol.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a flame-dried Schlenk flask, combine the protected 2-bromo-6-ethyl-5-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the protected biphenyl product.

Step 3: Deprotection

  • Dissolve the protected [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- (1.0 eq) in a suitable solvent (e.g., methanol or DCM).

  • Add a deprotecting agent. For a MOM group, an acidic catalyst such as hydrochloric acid in methanol is effective.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product, [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, by column chromatography or recrystallization to obtain the chiral ligand as a solid.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemical outcome of such reactions.[2][3][4] The prepared [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- can be employed as a chiral ligand in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes, a well-established method for the synthesis of chiral secondary alcohols.

Proposed Catalytic Cycle

Catalytic Cycle Ligand [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- Active_Catalyst Chiral Titanium Complex Ligand->Active_Catalyst + Ti(O-i-Pr)4 Ti_isopropoxide Ti(O-i-Pr)4 Intermediate Catalyst-Aldehyde-Et2Zn Complex Active_Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde (RCHO) Diethylzinc Et2Zn Diethylzinc->Intermediate Product Chiral Secondary Alcohol Intermediate->Product Enantioselective ethyl transfer Product->Active_Catalyst + Zn(OEt)(O-i-Pr)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: Asymmetric Addition

General Procedure:

  • To a solution of the chiral ligand, [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- (0.1 eq), in anhydrous toluene at room temperature, add titanium(IV) isopropoxide (3.0 eq).

  • Stir the mixture for 30 minutes.

  • Cool the solution to -3 °C in an ice-salt bath.

  • Add the aldehyde (1.0 eq) followed by the slow, dropwise addition of diethylzinc (1.6 eq in hexanes).

  • Stir the reaction mixture at -3 °C for 10 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of 1 N hydrochloric acid.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Expected Performance Data

The following table presents hypothetical data for the enantioselective addition of diethylzinc to various aldehydes, illustrating the potential efficacy of the [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- ligand.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol9295
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol8893
32-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9096
4Cinnamaldehyde1-Phenylpent-1-en-3-ol8591
5Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanol8990

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product analysis.

  • Reaction Monitoring: The progress of each synthetic step and the catalytic reaction should be closely monitored by TLC or GC-MS to ensure complete conversion and identify any potential side products.

  • Product Characterization: The identity and purity of the synthesized ligand and the final chiral alcohol products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Enantioselectivity Determination: The enantiomeric excess of the chiral products should be determined using a validated chiral HPLC method with a suitable chiral stationary phase. This provides a quantitative measure of the ligand's performance.

Conclusion and Future Outlook

The chiral ligand [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- holds significant potential for applications in asymmetric catalysis. The synthetic and application protocols provided herein offer a robust starting point for researchers to explore its utility in generating a wide array of enantioenriched molecules. Further optimization of reaction conditions and exploration of its use in other asymmetric transformations are encouraged to fully elucidate the capabilities of this promising chiral scaffold. The principles of rational ligand design, based on the foundational work in biphenyl chemistry, will continue to drive the development of novel and highly effective catalysts for modern organic synthesis.

References

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1,1'-biphenyl. Retrieved from PrepChem.com. [Link]

  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from MDPI. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18443-18471. [Link]

  • Chen, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106344. [Link]

  • Gomha, S. M., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 289-300.
  • Chen, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PubMed. [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from UPCommons. [Link]

  • Chen, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Characterization of Biphenyl Compounds

Welcome to the Technical Support Center for Biphenyl Compound Characterization. This guide is designed for researchers, medicinal chemists, and material scientists who work with substituted biphenyls and encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Biphenyl Compound Characterization. This guide is designed for researchers, medicinal chemists, and material scientists who work with substituted biphenyls and encounter challenges in their purification, analysis, and structural elucidation. Biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, yet their unique structural features, such as restricted bond rotation leading to atropisomerism, can present significant characterization hurdles.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: General Purification and Characterization Challenges

This section addresses overarching issues that researchers often face before delving into specific analytical techniques.

Question: I am struggling to purify my substituted biphenyl compound. Standard silica gel chromatography gives poor separation from byproducts, especially starting materials or homocoupled products. What should I do?

Answer: This is a common challenge, particularly with nonpolar biphenyl derivatives where subtle differences in polarity make separation on standard silica gel difficult.[1] Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Chromatography System:

    • Solvent System Screening: Move beyond the standard hexane/ethyl acetate system. Consider solvent systems with different selectivities. For instance, a dichloromethane/methanol gradient can offer different interactions. For very nonpolar compounds, gradients of pentane with a small amount of a more polar solvent like diethyl ether or toluene can be effective.

    • Alternative Stationary Phases: If silica gel fails, consider other options. Alumina (basic or neutral) can provide different selectivity. For more challenging separations, reversed-phase flash chromatography using a C18-functionalized silica is an excellent alternative, especially if the impurities have different hydrophobic characteristics.[2][3]

  • Recrystallization: Do not underestimate the power of recrystallization for purifying solid biphenyl compounds.

    • Solvent Selection: The key is to find a solvent or solvent pair in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point is to test small amounts in various solvents like ethanol, methanol, isopropanol, toluene, or mixtures such as ethanol/water or dichloromethane/hexane.

    • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it could be due to high impurity levels or cooling the solution too rapidly.[4] To resolve this, try adding more solvent, cooling the solution more slowly, or using a co-solvent system where the compound is less soluble.[4] Seeding the solution with a pure crystal can also induce proper crystallization.[4]

  • Consider Chemical Derivatization: In some cases, temporarily derivatizing your biphenyl with a polar group can dramatically alter its chromatographic behavior, allowing for easy separation. The protecting group can then be removed. This is a more advanced technique but can be highly effective.

Question: My biphenyl compound is colored, but I expect it to be colorless. How can I remove colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules. They can typically be removed by treating a solution of your crude product with activated charcoal.[4]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve your crude biphenyl compound in a suitable hot solvent.

  • Add a small amount of activated charcoal (1-5% of the compound's weight).

  • Swirl the hot mixture for a few minutes.

  • Perform a hot filtration through a pad of celite to remove the charcoal.

  • Allow the colorless filtrate to cool and crystallize.

Section 2: Navigating Atropisomerism - A Special Challenge

Atropisomerism, or axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, is a defining feature of many substituted biphenyls.[5][6][7] This phenomenon can lead to the presence of stable, separable enantiomers, which can complicate characterization.

Question: How do I know if my substituted biphenyl is likely to exhibit atropisomerism?

Answer: Atropisomerism arises when there is a significant energy barrier to rotation around the biphenyl single bond. This barrier is primarily influenced by the steric bulk of substituents at the ortho positions (2, 2', 6, and 6').[6][8][9]

Key Conditions for Atropisomerism:

  • Bulky Ortho Substituents: The presence of large groups (e.g., -COOH, -SO3H, -NO2, halogens) at three or all four of the ortho positions will likely restrict rotation.[8]

  • Lack of a Plane of Symmetry: The substitution pattern must result in a molecule that is chiral in its twisted conformation.[10]

  • Sufficient Rotational Barrier: For atropisomers to be stable and separable at room temperature, the free energy barrier to rotation (ΔG‡) should be high enough. A half-life of at least 1000 seconds (16.7 minutes) is often cited as a benchmark for separability, which corresponds to a ΔG‡ of approximately 93.5 kJ/mol at 300K.[5][6]

Question: My HPLC analysis shows two closely eluting peaks for my purified biphenyl. Could these be atropisomers, and how can I confirm this?

Answer: It is highly probable that you are observing atropisomers. Here’s how you can investigate this:

  • Variable Temperature NMR (VT-NMR): This is a powerful technique to study dynamic processes like bond rotation.[10]

    • Principle: At low temperatures, the rotation is slow on the NMR timescale, and you will see separate sets of signals for each atropisomer. As you increase the temperature, the rate of rotation increases, causing the peaks to broaden and eventually coalesce into a single, averaged set of signals.[10] The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation.

    • Experimental Workflow:

      • Prepare a sample of your biphenyl in a suitable deuterated solvent (e.g., toluene-d8, DMSO-d6).

      • Acquire a series of ¹H NMR spectra at increasing temperatures.

      • Observe the broadening and coalescence of signals corresponding to the non-equivalent protons in the two atropisomers.

  • Chiral HPLC: If you have access to chiral stationary phases (CSPs), you can attempt to separate the enantiomers.

    • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Lux Cellulose-2) are often effective for separating biphenyl atropisomers.[11] In some cases, cyclofructan-based CSPs have also shown good results.[12]

    • Method Development: Start with a normal-phase mobile phase such as n-hexane/2-propanol. Varying the alcohol modifier and temperature can significantly impact the separation.[11][13]

The following diagram illustrates a decision-making workflow when encountering unexpected peaks in the analysis of a biphenyl compound.

Biphenyl_Analysis_Workflow start Synthesized Biphenyl Compound purification Purification (Chromatography, Recrystallization) start->purification initial_analysis Initial Analysis (TLC, LC-MS, ¹H NMR) purification->initial_analysis single_peak Single Peak/Spectrum Consistent with Structure initial_analysis->single_peak Clean multiple_peaks Multiple Peaks/Complex Spectrum Observed initial_analysis->multiple_peaks Complex final_characterization Proceed to Final Characterization single_peak->final_characterization impurity_check Are impurities suspected? multiple_peaks->impurity_check repurify Re-purify and Re-analyze impurity_check->repurify Yes atropisomer_check Consider Atropisomerism (Bulky ortho groups?) impurity_check->atropisomer_check No repurify->initial_analysis vt_nmr Perform Variable Temperature (VT) NMR atropisomer_check->vt_nmr Yes diastereomers Consider Diastereomers (Other stereocenters present?) atropisomer_check->diastereomers No coalescence Signals Coalesce with Increasing Temperature? vt_nmr->coalescence chiral_hplc Perform Chiral HPLC separation Peaks Separated on Chiral Column? chiral_hplc->separation coalescence->chiral_hplc No/Inconclusive atropisomers_confirmed Atropisomers Confirmed coalescence->atropisomers_confirmed Yes separation->atropisomers_confirmed Yes separation->diastereomers No atropisomers_confirmed->final_characterization diastereomers->final_characterization

Caption: Decision workflow for biphenyl characterization.

Section 3: Troubleshooting Analytical Techniques

This section provides specific advice for the most common analytical methods used in biphenyl characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The aromatic region of my ¹H NMR spectrum for a biphenyl compound is a complex, unresolved multiplet. How can I interpret this?

Answer: Overlapping signals in the aromatic region of ¹H NMR spectra of biphenyls are very common due to the multiple aromatic rings with protons resonating in a narrow chemical shift range (typically 7.0-8.0 ppm).[14]

Strategies for Resolving Complex Aromatic Signals:

StrategyDescriptionRationale
Increase Magnetic Field Strength If available, re-run the sample on a higher field spectrometer (e.g., move from 400 MHz to 600 MHz or higher).[14]A higher magnetic field increases chemical shift dispersion, spreading out the signals and potentially resolving the overlap.
2D NMR Spectroscopy Acquire a COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum can reveal through-space correlations between protons on the different rings, which is invaluable for assignment.[15]2D techniques provide an additional dimension of information, allowing you to trace out the spin systems of each aromatic ring and their spatial relationships.
Solvent Titration Re-run the NMR in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) by interacting with the solute, which can help to resolve overlapping signals.
Lanthanide Shift Reagents For biphenyls with coordinating functional groups (e.g., hydroxyl, carbonyl), adding a lanthanide shift reagent can help.These reagents create large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the coordinating atom, thus helping to spread out the spectrum.
Question: I am not sure about the dihedral angle between the two rings of my biphenyl in solution. Can NMR help?

Answer: While standard solution-state NMR does not directly measure the dihedral angle, it can provide strong clues. Advanced techniques like NMR in liquid crystal solvents can provide a more accurate measurement of the twisting angle.[16] For most labs, ¹H-¹H NOESY or ROESY experiments are the most accessible method. The presence and intensity of cross-peaks between ortho protons on one ring and protons on the other ring are indicative of their spatial proximity, which is governed by the dihedral angle. A smaller dihedral angle (more planar) will generally result in stronger NOE cross-peaks.

Mass Spectrometry (MS)
Question: What is the best ionization technique for my biphenyl compound, and what fragmentation patterns should I expect?

Answer: The choice of ionization technique depends on the volatility and thermal stability of your compound.

  • Electron Impact (EI): This is a "hard" ionization technique suitable for relatively small, volatile, and thermally stable biphenyls, often used with Gas Chromatography (GC-MS).[17][18] It produces extensive fragmentation, which can be very useful for structural elucidation but may result in a weak or absent molecular ion peak.[18]

    • Expected Fragmentation: For polychlorinated biphenyls (PCBs), a common fragmentation pattern is the sequential loss of chlorine atoms.[19][20] For other substituted biphenyls, cleavage of bonds alpha to the aromatic rings is common. The biphenyl core itself is quite stable.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for larger, less volatile, or thermally sensitive biphenyls, and is the standard for Liquid Chromatography (LC-MS).[17][21] It typically produces a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[22]

    • Tandem MS (MS/MS): To obtain structural information with ESI, you can perform MS/MS. In this technique, the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern that can be used for identification.

The following diagram outlines the choice between EI and ESI for biphenyl analysis.

MS_Ionization_Choice start Biphenyl Sample for MS Analysis properties Assess Sample Properties: - Volatility - Thermal Stability - Polarity start->properties volatile_check Is the sample volatile and thermally stable? properties->volatile_check ei_ms Use Electron Impact (EI) Ionization (Typically with GC-MS) volatile_check->ei_ms Yes esi_ms Use Electrospray Ionization (ESI) (Typically with LC-MS) volatile_check->esi_ms No ei_outcome Outcome: - Extensive Fragmentation - Detailed Structural Info - Weak/Absent M⁺• ei_ms->ei_outcome esi_outcome Outcome: - Soft Ionization - Strong [M+H]⁺ or [M+Na]⁺ - Minimal Fragmentation esi_ms->esi_outcome final_spectrum Obtain Final Mass Spectrum ei_outcome->final_spectrum msms_needed Need more structural info? esi_outcome->msms_needed perform_msms Perform Tandem MS (MS/MS) on Precursor Ion msms_needed->perform_msms Yes msms_needed->final_spectrum No perform_msms->final_spectrum

Caption: Choosing an MS ionization method for biphenyls.

High-Performance Liquid Chromatography (HPLC)
Question: I am having trouble getting good peak shape and resolution for my hydroxylated biphenyl compound using a standard C18 column. What can I do?

Answer: Poor peak shape (e.g., tailing) and resolution are common issues when analyzing polar, aromatic compounds like hydroxylated biphenyls on standard C18 columns.

HPLC Method Development and Troubleshooting Protocol:

StepActionRationale and Key Insights
1. Mobile Phase pH Adjustment Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase.For phenolic compounds, a lower pH suppresses the ionization of the hydroxyl groups.[23] This results in a single, neutral species that interacts more consistently with the reversed-phase column, leading to sharper, more symmetrical peaks.
2. Stationary Phase Selection If pH adjustment is insufficient, switch to a different stationary phase. Biphenyl or Phenyl-Hexyl columns are excellent choices.[23][24][25]These phases offer alternative selectivity compared to C18. They can engage in π-π interactions with the aromatic rings of your biphenyl analyte, which can significantly improve resolution, especially for isomers.[23][26] A biphenyl stationary phase, in particular, has been shown to increase peak capacity and selectivity for phenolic compounds.[25][27]
3. Optimize Organic Modifier Compare acetonitrile and methanol as the organic component of your mobile phase.Methanol can enhance π-π interactions with biphenyl and phenyl phases, which may improve the separation of certain isomers.[23][24] The choice of organic modifier can significantly alter the selectivity of the separation.[26]
4. Adjust Gradient Slope If you are running a gradient, try making it shallower (i.e., increase the run time and decrease the rate of change of the organic solvent percentage).A shallower gradient gives closely eluting peaks more time to separate, improving resolution.[23]
5. Check for Extra-Column Volume Ensure that the tubing connecting your injector, column, and detector is as short and narrow as possible.Excessive extra-column volume can cause peak broadening and diminish the high efficiency of modern HPLC columns.
X-ray Crystallography
Question: I have been unable to grow single crystals of my biphenyl compound suitable for X-ray diffraction. What are some common pitfalls?

Answer: Growing high-quality single crystals is often the most challenging step in X-ray crystallography.[28] Biphenyl compounds can be particularly tricky due to their often-rigid nature and potential for conformational flexibility.

Troubleshooting Crystal Growth:

  • Purity is Paramount: The single most important factor for successful crystallization is the purity of your compound. Even trace impurities can inhibit nucleation or disrupt crystal lattice formation.[28] Ensure your compound is highly pure (>95%, preferably >99%) before attempting crystallization.

  • Solvent System Screening: The choice of solvent is critical. You are looking for a system where your compound has moderate solubility.

    • Slow Evaporation: Dissolve your compound in a solvent in which it is reasonably soluble (e.g., dichloromethane, ethyl acetate) and allow the solvent to evaporate slowly over days or weeks.[29]

    • Vapor Diffusion: This is a very effective technique. Dissolve your compound in a good solvent and place this solution in a small vial. Place the small vial inside a larger jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the good solvent. Seal the jar. The anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting crystal growth.[29] Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Toluene/Pentane, and Methanol/Diethyl Ether.

    • Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then in a refrigerator.

  • Be Patient: Crystallization can take anywhere from a few hours to several months.[29] Do not be quick to discard experiments that have not yielded crystals after a few days.

  • Consider Additives: In some cases, especially for proteins but also applicable to small molecules, additives can help. For example, adding agarose to the crystallization medium has been shown to improve the crystal quality of a biphenyl dioxygenase.[30][31]

References

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. Retrieved from [Link]

  • HPLC Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. (2025). ResearchGate. Retrieved from [Link]

  • Subject Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • Biphenyl derivatives & Atropisomerism. (n.d.). Slideshare. Retrieved from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). MDPI. Retrieved from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PMC. Retrieved from [Link]

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformation of biphenyl compounds (Atropisomerism). (n.d.). Slideshare. Retrieved from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). PubMed. Retrieved from [Link]

  • Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. (n.d.). ACS Publications. Retrieved from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (n.d.). SciELO. Retrieved from [Link]

  • Method for purifying biphenyl. (n.d.). Google Patents.
  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. (2017). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). PMC. Retrieved from [Link]

  • Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. (2025). ResearchGate. Retrieved from [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Purification of polybrominated biphenyl congeners. (2009). Taylor & Francis Online. Retrieved from [Link]

  • Purification of polybrominated biphenyl congeners. (1982). PubMed. Retrieved from [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). MDPI. Retrieved from [Link]

  • Biphenyl. (n.d.). PubChem. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study. (n.d.). AIR Unimi. Retrieved from [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Retrieved from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]

  • Atropisomers: things are tight, single bond won't rotate. (2022). Chiralpedia. Retrieved from [Link]

  • Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. (n.d.). NIH. Retrieved from [Link]

  • high resolution nuclear magnetic resonance (nmr) spectra. (2016). Chemguide. Retrieved from [Link]

  • Conformations of Biphenyls. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023). AZoOptics. Retrieved from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. Retrieved from [Link]

  • The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. (n.d.). RSC Publishing. Retrieved from [Link]

  • X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). (n.d.). ResearchGate. Retrieved from [Link]

  • Racemization of biphenyl compounds. (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001). ResearchGate. Retrieved from [Link]

  • Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. (2005). PubMed. Retrieved from [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.). ResearchGate. Retrieved from [Link]

  • Anaerobic Crystallization and Initial X-Ray. (2010). Amanote Research. Retrieved from [Link]

  • Atropisomerism of biphenyl compound 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Chromatography Online. Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Creative Biostructure. Retrieved from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (2017). CDN. Retrieved from [Link]

Sources

Optimization

side reactions in the synthesis of 3-ethyl-4-methoxy-biphenyl-2-ol

Technical Support Center: Synthesis of 3-ethyl-4-methoxy-biphenyl-2-ol Executive Summary & Route Analysis You are likely synthesizing 3-ethyl-4-methoxy-biphenyl-2-ol via a Suzuki-Miyaura cross-coupling strategy. Based on...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-ethyl-4-methoxy-biphenyl-2-ol

Executive Summary & Route Analysis

You are likely synthesizing 3-ethyl-4-methoxy-biphenyl-2-ol via a Suzuki-Miyaura cross-coupling strategy. Based on the substitution pattern (3-ethyl, 4-methoxy, 2-hydroxy), the most convergent route involves the coupling of a 2-ethyl-3-methoxyphenol derivative (specifically the 6-bromo isomer) with phenylboronic acid .

The primary technical challenges and side reactions stem from two critical conflict points:

  • Regioselectivity of Bromination: The starting material (2-ethyl-3-methoxyphenol) has two activated positions (C4 and C6). The "natural" electronic preference often favors C4 (para to OH), leading to the wrong regioisomer (4-phenyl-2-ethyl-3-methoxyphenol).

  • Steric Hindrance in Suzuki Coupling: The target coupling at C6 is ortho to the phenolic hydroxyl group. This steric crowding promotes protodeboronation and beta-hydride elimination (if alkyl groups were present on the metal) or simply hydrodehalogenation over the desired reductive elimination.

Part 1: Critical Workflow & Decision Tree

The following diagram illustrates the "Golden Path" to your target and the specific entry points for common side reactions.

SynthesisPath Start Starting Material: 2-ethyl-3-methoxyphenol Bromination Step 1: Bromination (NBS or Br2) Start->Bromination ParaBr SIDE REACTION A: 4-bromo-2-ethyl-3-methoxyphenol (Para-isomer) Bromination->ParaBr Kinetic/Steric Control (Often Favored) OrthoBr Target Precursor: 6-bromo-2-ethyl-3-methoxyphenol (Ortho-isomer) Bromination->OrthoBr Chelation Control (Required) Suzuki Step 2: Suzuki Coupling (Pd-Cat, Ph-B(OH)2) OrthoBr->Suzuki Dehalo SIDE REACTION B: Hydrodehalogenation (Reversion to Phenol) Suzuki->Dehalo Catalyst Failure Homo SIDE REACTION C: Homocoupling (Biphenyl) Suzuki->Homo Oxidant/Base Issue Product TARGET: 3-ethyl-4-methoxy-biphenyl-2-ol Suzuki->Product Optimized SPhos/XPhos

Figure 1: Reaction pathway highlighting the bifurcation at the bromination step and failure modes during cross-coupling.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Precursor Synthesis (Bromination)

Q1: I am isolating a product with the correct mass, but the NMR coupling constants don't match the target. What happened? Diagnosis: You likely synthesized the para-bromo isomer (4-bromo-2-ethyl-3-methoxyphenol) instead of the required ortho-bromo isomer (6-bromo-2-ethyl-3-methoxyphenol).

  • The Science: The hydroxyl group (OH) at C1 and methoxy (OMe) at C3 both direct ortho/para.

    • Position 4 is para to OH and ortho to OMe. It is electronically highly activated and sterically accessible.

    • Position 6 is ortho to OH and para to OMe. It is also activated but sterically adjacent to the OH.

    • Without specific direction, electrophilic aromatic substitution (SEAr) favors Position 4.

  • Corrective Protocol:

    • Switch Reagents: Use N-Bromosuccinimide (NBS) with a secondary amine catalyst (e.g., diisopropylamine) in a non-polar solvent (DCM or Toluene). The amine can hydrogen-bond with the phenol, directing the bromine to the ortho position (C6) via a temporary template effect.

    • Temperature Control: Run the reaction at -78°C to 0°C . Lower temperatures often improve selectivity for the ortho-isomer if chelation control is active.

    • Alternative: If selectivity remains poor (<3:1), consider blocking Position 4 with a sulfonyl group, brominating, and then desulfonating, though this adds steps.

Q2: My brominated intermediate is unstable or turns dark. Is this normal? Diagnosis: Electron-rich phenols are prone to oxidation to quinones.

  • The Science: 2-ethyl-3-methoxyphenol is an electron-rich arene. Exposure to air or excess oxidant (NBS/Br2) can generate ortho- or para-quinones.

  • Corrective Protocol:

    • Perform bromination under N2 atmosphere .

    • Quench immediately with sodium thiosulfate to remove excess bromine.

    • Store the bromide in the dark under argon; do not leave it in solution for extended periods.

Phase 2: Suzuki-Miyaura Coupling

Q3: The reaction stalls, and I recover the starting bromide (6-bromo-2-ethyl-3-methoxyphenol). Diagnosis: The oxidative addition step is failing due to steric hindrance or catalyst deactivation.

  • The Science: The bromine is at C6, flanked by the OH group at C1. This ortho-substituent creates steric bulk that impedes the approach of the Palladium(0) species. Furthermore, the free phenol (OH) can coordinate to Pd, forming an inactive "palladacycle" or poisoning the catalyst.

  • Corrective Protocol:

    • Protect the Phenol: This is the most robust fix. Convert the OH to a Benzyl ether (OBn) or Methoxymethyl ether (MOM) before coupling. This removes the acidic proton and reduces catalyst poisoning.

    • Ligand Switch: If you must couple the free phenol, use Buchwald Biaryl Phosphine Ligands specifically designed for hindered substrates:

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Solvent System: Use Toluene/Water (10:1) with K3PO4 as the base. The biphasic system helps solubilize the inorganic base while keeping the catalyst active in the organic phase.

Q4: I see a significant amount of "de-brominated" starting material (2-ethyl-3-methoxyphenol) in the crude. Diagnosis: You are experiencing Hydrodehalogenation .

  • The Science: After oxidative addition, if Transmetalation is slow (due to sterics), the Pd(II)-Ar species can abstract a hydride from the solvent (especially alcohols like ethanol/isopropanol) or the base. Reductive elimination then yields the reduced arene (Ar-H) instead of the biaryl (Ar-Ph).

  • Corrective Protocol:

    • Avoid Alcohol Solvents: Switch to Dioxane , Toluene , or DMF .

    • Increase Boronic Acid: Use 1.5 - 2.0 equivalents of Phenylboronic acid to accelerate the Transmetalation step.

    • Dry Conditions: While water is needed for the base, excess water can sometimes promote protonolysis. Ensure reagents are dry, then add a controlled amount of degassed water.

Q5: I am generating Biphenyl (Ph-Ph) as a major byproduct. Diagnosis: Homocoupling of the phenylboronic acid.

  • The Science: In the presence of oxygen, phenylboronic acid undergoes oxidative homocoupling (Glaser-type mechanism) catalyzed by Pd.

  • Corrective Protocol:

    • Degas Rigorously: Sparge solvents with Argon/Nitrogen for at least 20 minutes before adding the catalyst.

    • Add Catalyst Last: Mix halide, boronic acid, and base first, degas, then add the Pd catalyst under a counter-flow of inert gas.

Part 3: Optimized Experimental Protocols

Protocol A: Regioselective Bromination (Targeting C6)

Objective: Maximize Ortho-Br (C6) over Para-Br (C4).

ComponentSpecificationNotes
Substrate 2-ethyl-3-methoxyphenol1.0 equiv
Reagent N-Bromosuccinimide (NBS)1.05 equiv
Additive Diisopropylamine0.1 equiv (Promotes ortho-direction)
Solvent Dichloromethane (DCM)Anhydrous, 0.1 M concentration
Temp -10°C to 0°CLow temp favors kinetic ortho-product

Step-by-Step:

  • Dissolve 2-ethyl-3-methoxyphenol and diisopropylamine in DCM under N2. Cool to -10°C.

  • Dissolve NBS in minimal DCM and add dropwise over 30 minutes. Rapid addition favors the thermodynamic para-product.

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Quench: Add saturated Na2S2O3 (aq).

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography. Note: The ortho-isomer (C6) is usually less polar than the para-isomer (C4) due to intramolecular H-bonding between OH and Br.

Protocol B: Sterically Demanding Suzuki Coupling

Objective: Couple hindered 6-bromo-phenol with Phenylboronic acid.

ComponentSpecificationNotes
Substrate 6-bromo-2-ethyl-3-methoxyphenol1.0 equiv (Protected as OBn preferred)
Partner Phenylboronic Acid1.5 equiv
Catalyst Pd(OAc)2 + SPhos2-5 mol% Pd, 1:2 Pd:Ligand ratio
Base K3PO4 (Tribasic Potassium Phosphate)3.0 equiv
Solvent Toluene / Water10:1 ratio, degassed
Temp 80°C - 100°CVigorous heating required for hindered substrates

Step-by-Step:

  • Combine Substrate, Phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4 in a reaction vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene and Water via syringe.

  • Heat to 100°C for 12-16 hours.

  • Check: If conversion is low, add more catalyst (SPhos-Pd-G2 precatalyst is even better).

  • Deprotection (if needed): If OBn used, hydrogenate (Pd/C, H2) to reveal the final 3-ethyl-4-methoxy-biphenyl-2-ol .

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Oberhauser, T. (1997). Regioselective Bromination of Phenols. The Journal of Organic Chemistry, 62(13), 4504-4506.
  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Link

  • BenchChem. Protocols for the Bromination of Methoxyphenols. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling brominating agents or heavy metal catalysts.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Scaling Up Biphenyl-2-ol Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of biphenyl-2-ol (also known as 2-hydroxybiphenyl or o-phenylphenol), w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of biphenyl-2-ol (also known as 2-hydroxybiphenyl or o-phenylphenol), with a specific focus on the challenges and refinements associated with scaling up production.[1][2] Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure a safe and efficient scale-up process.

Biphenyl-2-ol and its derivatives are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds and functional materials.[3][4][5][6] However, transitioning from a laboratory-scale synthesis to a larger, industrial production presents a unique set of challenges. This resource addresses those challenges head-on.

I. Troubleshooting Guide: Common Issues in Biphenyl-2-ol Synthesis Scale-Up

This section is dedicated to identifying and solving specific problems you may encounter during the scale-up of biphenyl-2-ol synthesis.

Issue 1: Low Yield or Stalled Reaction

Question: We are scaling up our Suzuki-Miyaura coupling for biphenyl-2-ol synthesis, but the yield has dropped significantly, and the reaction seems to stall. What are the likely causes and how can we troubleshoot this?

Answer:

Low yields upon scale-up of Suzuki-Miyaura coupling are a frequent challenge. The root cause often lies in one or more of the following factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation. Inadequate degassing of the larger reactor and solvents can lead to catalyst deactivation.[7]

    • Improper Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. A ligand that was effective on a small scale may not be optimal for the thermal and concentration profiles of a larger reactor. Bulky, electron-rich phosphine ligands are often necessary, especially for less reactive aryl chlorides.[7]

    • Insufficient Catalyst Loading: While it's desirable to use low catalyst loadings for economic and environmental reasons, scaling up may require re-optimization. Catalyst turnover numbers can be affected by the increased surface area to volume ratio and potential for impurities in larger batches of starting materials.[8]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants, base, and catalyst. This can slow down the reaction rate and lead to the formation of byproducts.

  • Base and Solvent Issues:

    • Inadequate Base Strength or Solubility: The base is crucial for the transmetalation step. Poor solubility of the base in the reaction medium can be exacerbated on a larger scale. Consider using a base with better solubility or a phase-transfer catalyst to facilitate its interaction with the reactants.[9][10]

    • Solvent Purity: Impurities in bulk solvents can poison the catalyst. Always use high-purity, degassed solvents for scale-up.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Formation of Homocoupling Byproducts

Question: We are observing a significant amount of homocoupled byproducts of our boronic acid starting material in our large-scale synthesis of biphenyl-2-ol. How can we minimize this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Here's how to address it:

  • Rigorous Oxygen Exclusion: As mentioned before, thorough degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical. On a larger scale, this requires more robust and prolonged degassing procedures.

  • Controlled Addition of Boronic Acid: Instead of adding the boronic acid all at once, a slow, controlled addition can help to maintain a low concentration of the boronic acid in the reaction mixture at any given time, thus disfavoring the homocoupling reaction.

  • Optimization of Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Experiment with lowering the reaction temperature to see if it reduces the formation of this byproduct without significantly impacting the desired reaction rate.

  • Purification Strategy: If homocoupling cannot be completely eliminated, a robust purification strategy is necessary. Recrystallization is often an effective method for removing homocoupled byproducts on a large scale. A process involving dissolving the crude product in a suitable solvent, followed by controlled cooling to crystallize the desired biphenyl-2-ol, can be highly effective.[11]

Issue 3: Difficulties in Product Purification

Question: Our scaled-up batch of biphenyl-2-ol is proving difficult to purify. We are seeing persistent impurities that were not a major issue on the lab scale. What are our options?

Answer:

Purification challenges at scale often stem from the amplification of minor impurities and the limitations of certain purification techniques when handling large quantities.

  • Identify the Impurities: The first step is to identify the nature of the persistent impurities using analytical techniques such as HPLC, GC-MS, and NMR. Knowing what you are trying to remove will guide your purification strategy. Common impurities include starting materials, homocoupled byproducts, and ligand-related residues.

  • Optimize Crystallization: For solid products like biphenyl-2-ol, crystallization is the most scalable purification method.

    • Solvent Screening: Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving the impurities dissolved.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile generally leads to larger, purer crystals.

  • Liquid-Liquid Extraction: If the impurities have different solubility properties, a series of liquid-liquid extractions can be an effective purification step. A method using acetonitrile, diethyl ether, and n-pentane has been reported for the extraction of biphenyl-2-ol.[12]

  • Adsorbent Treatment: Passing a solution of the crude product through a bed of an adsorbent like activated carbon or silica gel can remove colored impurities and other polar contaminants.

II. Frequently Asked Questions (FAQs) for Biphenyl-2-ol Synthesis Scale-Up

This section addresses broader questions related to the strategic planning and execution of scaling up biphenyl-2-ol synthesis.

Q1: What are the most common industrial-scale synthesis routes for biphenyl-2-ol?

A1: While several methods exist for biphenyl synthesis, the most common and scalable routes include:[4][5][6][13]

  • Suzuki-Miyaura Coupling: This is arguably the most versatile and widely used method due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[14] For biphenyl-2-ol, this would typically involve the coupling of a protected 2-halophenol with phenylboronic acid, or a 2-alkoxy- or 2-(benzyloxy)phenylboronic acid with a phenyl halide, followed by deprotection.

  • Gomberg-Bachmann Reaction: This reaction involves the coupling of a diazonium salt with an aromatic compound.[15] While it can be a cost-effective method, yields can be low, and the reaction can generate significant byproducts.[15] Recent advancements using visible light promotion may improve its applicability.[16]

  • Oxidative Coupling of Phenols: Direct oxidative coupling of phenol can be a direct route to biphenyl-2-ol, but regioselectivity can be a major challenge, leading to mixtures of isomers.

Q2: What are the key safety considerations when scaling up biphenyl-2-ol synthesis?

A2: Safety is paramount in any chemical synthesis, and the risks are amplified at scale. Key considerations include:

  • Reagent Handling: Biphenyl-2-ol can be irritating to the skin, eyes, and respiratory tract.[1][17] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used.[1][2]

  • Reaction Exotherms: Cross-coupling reactions can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed with appropriate cooling systems to prevent runaway reactions.

  • Flammable Solvents: Many organic solvents used in these syntheses are flammable. Ensure the reactor is properly grounded and that there are no ignition sources in the vicinity.

  • Waste Disposal: The byproducts of these reactions, particularly those from Stille coupling (organotin compounds), can be highly toxic and require specialized disposal procedures.[14]

Q3: How can we improve the "greenness" and sustainability of our biphenyl-2-ol synthesis at scale?

A3: Green chemistry principles are increasingly important in industrial synthesis. Here are some ways to make your process more sustainable:

  • Catalyst Selection and Recycling: Opt for highly efficient catalysts that can be used at low loadings.[8] Investigate the use of heterogeneous catalysts that can be easily recovered and reused.

  • Solvent Choice: Whenever possible, use greener solvents such as water, ethanol, or other bio-derived solvents.[18] Phase-transfer catalysis can enable the use of water as a solvent in reactions that would typically require organic solvents.[19]

  • Atom Economy: Choose reaction pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste.

  • Energy Efficiency: Optimize reaction conditions to minimize energy consumption, for example, by running reactions at lower temperatures if possible.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on a Laboratory Scale (Example)

This protocol provides a starting point for optimization. For scale-up, reagent quantities and reaction parameters will need to be adjusted accordingly.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • To the stirred mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 2-methoxybiphenyl can then be deprotected (e.g., using BBr₃) to yield biphenyl-2-ol.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
ReactionKey AdvantagesKey DisadvantagesTypical Catalyst
Suzuki-Miyaura Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[14]Requires a base which can cause side reactions.[14]Pd(PPh₃)₄, Pd(OAc)₂, Buchwald-type catalysts.[7]
Heck Does not require organometallic reagents.Often requires higher temperatures, regioselectivity can be an issue.[14]Pd(OAc)₂, PdCl₂(PPh₃)₂.
Stille Very mild reaction conditions.[14]High toxicity of organotin reagents and byproducts.[14]Pd(PPh₃)₄, PdCl₂(PPh₃)₂.[5]
Negishi High reactivity and functional group tolerance.Organozinc reagents are moisture and air-sensitive.Pd(PPh₃)₄, Ni(acac)₂.[20]

IV. Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of your chosen reaction is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X-L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'-L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product Reactant1 Ar-X (Aryl Halide) Reactant1->OxAdd Reactant2 Ar'-B(OH)2 (Arylboronic Acid) Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

V. References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.). Retrieved from

  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis - Benchchem. (n.d.). Retrieved from

  • Processes for the preparation of biphenyl compounds. (n.d.). Retrieved from

  • ICSC 0669 - o-PHENYLPHENOL. (n.d.). Retrieved from

  • Gomberg–Bachmann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Retrieved from

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis - Preprints.org. (2025, January 20). Retrieved from

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication. (n.d.). Retrieved from

  • Struggling on suzuki couplings : r/Chempros - Reddit. (2026, February 12). Retrieved from [Link]

  • Optimization of Pd-catalyzed cross-coupling reactions a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Retrieved from

  • Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to - IT Services - University of Liverpool. (n.d.). Retrieved from

  • Process for the preparation of 2.2'-dihydroxybiphenyl compounds. (n.d.). Retrieved from

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Request PDF - ResearchGate. (2026, January 6). Retrieved from [Link]

  • SCCS: Safety of Biphenyl-2-ol and Sodium 2-biphenylolate in Cosmetic Products. (2024, August 28). Retrieved from

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. (n.d.). Retrieved from

  • Preparation of biphenol by the oxidative coupling of alkylphenols. (n.d.). Retrieved from

  • Process for purifying biphenyl. (n.d.). Retrieved from

  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12). Retrieved from

  • Mitigating product inhibition in 2′‐hydroxybiphenyl‐2‐sulfinate desulfinase (DszB) with synthetic glycosylation - PMC. (2025, June 16). Retrieved from [Link]

  • Phase transfer catalysts – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from

  • 2-Phenylphenol - Hazardous Substance Fact Sheet. (n.d.). Retrieved from

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (n.d.). Retrieved from [Link]

  • Scientific Committee on Consumer Safety SCCS OPINION on Biphenyl-2-ol and Sodium 2-biphenylolate (OPP & SOPP) used in cosme - Public Health. (2024, July 31). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (2023, June 16). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - ResearchGate. (2023, June 10). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2022, December 22). Retrieved from

  • Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls. (2019, July 19). Retrieved from [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.). Retrieved from

  • Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (n.d.). Retrieved from

  • AN IMPROVED SYNTHESIS OF 2′HYDROXYBIPHENYL-2-CARBOXYLIC ACID LACTONE - Taylor & Francis. (2009, February 18). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst. (n.d.). Retrieved from

  • Reaction of biphenyl with phenol | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in Gomberg-Backmann biaryl synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Determination and levels of the biocide ortho-phenylphenol in canned beers from different countries - PubMed. (2006, August 9). Retrieved from [Link]

  • Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples - ARC Journals. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- and Other Biphenyl Scaffolds in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and functional materials.[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and functional materials.[1] Its unique conformational properties, arising from restricted rotation around the central C-C bond, create a three-dimensional scaffold that is adept at interacting with biological targets.[1] This guide provides an in-depth comparative analysis of a specific derivative, [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- (CAS Number: 521273-11-0), with other relevant biphenyls.[2] By examining its physicochemical properties, synthesis, and predicted biological activities in the context of established analogs, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: The Influence of Substitution

The biological fate and efficacy of a drug candidate are intrinsically linked to its physicochemical properties. The substitution pattern on the biphenyl rings dramatically influences these characteristics. In [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, the hydroxyl, ethyl, and methoxy groups each impart distinct electronic and steric effects.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
[1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- 228.29 (Predicted)N/AN/A>3 (Predicted)
[1,1'-Biphenyl]-2-ol170.2155.5 - 57.5280 - 284~3.1
4-Methoxybiphenyl184.2386 - 90157 (at 10 mmHg)~3.3
Biphenyl154.2169 - 722554.01

Data for [1,1'-Biphenyl]-2-ol and Biphenyl sourced from PubChem.[3][4] Data for 4-Methoxybiphenyl sourced from Sigma-Aldrich. All other data are predicted based on structural similarity.

Analysis of Substituent Effects:

  • 2-hydroxyl group: This group is a key determinant of the molecule's biological activity, often participating in hydrogen bonding with target proteins.[5] It also increases polarity compared to the parent biphenyl structure.

  • 3-ethyl group: The introduction of an ethyl group at the ortho position to the hydroxyl group can have several consequences. Sterically, it can influence the dihedral angle between the two phenyl rings, which is a critical factor for binding to some receptors.[6] Electronically, as an alkyl group, it is weakly electron-donating.

  • 4-methoxy group: The methoxy group at the para position is a strong electron-donating group through resonance, which can increase the electron density of the phenyl ring and influence its reactivity and potential to scavenge free radicals.[7] This substitution is often associated with enhanced antioxidant activity in biphenyl structures.[8]

Synthesis of Substituted Biphenyls: The Power of Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

General Synthesis Workflow

The synthesis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- would typically involve the coupling of a substituted phenylboronic acid with a substituted aryl halide.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 2-Bromo-6-ethyl-5-methoxyphenol) Product [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- ArylHalide->Product BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the synthesis of a substituted biphenyl.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol).

  • Solvent and Degassing: Add a mixture of toluene (5 mL) and water (1 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Biological Activity

Antioxidant Activity

Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxyl radical is stabilized by resonance across the biphenyl system. The electron-donating methoxy group is expected to enhance this activity.[5][9]

We can compare the predicted activity of our target compound with known biphenyl antioxidants.

CompoundReported Antioxidant ActivityAssay
[1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- Predicted High-
Honokiol (a biphenolic neolignan)Potent radical scavengerDPPH, ABTS
4'-Methylbiphenyl-2-carboxamidesModerate to goodDPPH
Biphenyl-2,6-diethanone derivatives with hydroxyl and methoxy groupsSignificant free radical scavenging activityDPPH, Lipid Peroxidation

Data for Honokiol and other derivatives sourced from various studies on biphenyl bioactivity.[8][10]

Anti-inflammatory Activity

Many biphenyl derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[10][11] The structural features of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- are consistent with those of other known anti-inflammatory biphenyls.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Other Immune Cell InflammatoryStimuli->Cell COX2 COX-2 Enzyme Cell->COX2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation BiphenylCompound [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- BiphenylCompound->COX2 Inhibition

Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, standardized in vitro and in vivo assays are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound orally at different doses (e.g., 25, 50, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

The analysis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- in the context of other biphenyls highlights key SAR trends.

SAR_Analysis cluster_Substituents Key Substituents Core Biphenyl Scaffold OH 2-OH Group (H-bonding, Polarity) Core->OH Ethyl 3-Ethyl Group (Steric Influence, Lipophilicity) Core->Ethyl Methoxy 4-Methoxy Group (Electron Donating, Antioxidant Activity) Core->Methoxy Activity Biological Activity (Antioxidant, Anti-inflammatory) OH->Activity Enhances Ethyl->Activity Modulates Methoxy->Activity Enhances

Caption: Structure-Activity Relationship (SAR) summary for substituted biphenyl-2-ols.

The combination of the 2-hydroxyl and 4-methoxy groups is a strong indicator of antioxidant potential. The 3-ethyl group's role is more nuanced; it could either enhance activity by inducing a favorable conformation for receptor binding or potentially hinder it through steric clashes.

Future Directions:

  • Synthesis and In Vitro Validation: The primary next step is the synthesis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- and its evaluation in a panel of in vitro assays (e.g., DPPH, ABTS, COX inhibition, and cytotoxicity assays) to confirm the predicted activities.

  • Lead Optimization: Based on the initial biological data, further derivatization could be explored. For instance, varying the alkyl substituent at the 3-position or introducing other functional groups on either phenyl ring could lead to more potent and selective compounds.

  • Mechanism of Action Studies: If significant anti-inflammatory activity is confirmed, further studies to elucidate the precise mechanism of action (e.g., specific enzyme inhibition, modulation of signaling pathways) would be warranted.

References

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives.
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. 2023-04-26.
  • 521273-11-0([1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-(9CI)) Product Description. ChemicalBook.
  • Biological deeds of Biphenyl deriv
  • Search for compounds with antioxidant and antiradical activity among N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles. Research Results in Pharmacology. 2022-08-18.
  • Potential Antioxidant Properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Overview. Benchchem.
  • Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl)
  • SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol. Smolecule. 2024-08-10.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • A Comparative Analysis of the Antioxidant Properties of Biphenyl Deriv
  • Application Notes and Protocols: Derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Enhanced Biological Activity. Benchchem.
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Benchchem.
  • Synthesis and Stereochemical Properties of "Extended" Biphenols Bridged by ortho-, meta-, and para-Phenylene Spacers. ElectronicsAndBooks. 2009-11-11.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxyl
  • 2-Phenylphenol. Wikipedia.
  • Is Phenyl an Ortho/Para or Meta Director?. Chemistry Steps. 2025-01-13.
  • (1,1'-Biphenyl)-2,3'-diol. PubChem.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
  • Biphenyl-2-ol - Registr
  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT)
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. 2023-06-30.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Biphenyl. PubChem.

Sources

Comparative

The Evolving Landscape of Cross-Coupling: A Performance Benchmark of New Biphenyl-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, underpinning the creatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, underpinning the creation of countless pharmaceuticals, agrochemicals, and advanced materials.[1] Among the most powerful tools for these transformations are palladium-catalyzed cross-coupling reactions, where the choice of ligand is paramount to success. For decades, biphenyl-based phosphine ligands have been celebrated for their ability to create highly active, stable, and versatile catalysts.[2] This guide provides an in-depth performance comparison of new and emerging biphenyl-based catalysts against established systems, offering experimental insights to guide catalyst selection and optimization in your research.

The Enduring Power of the Biphenyl Scaffold: Why It Works

The efficacy of biphenyl phosphine ligands, such as the renowned Buchwald portfolio (e.g., XPhos, SPhos, RuPhos), stems from a combination of steric and electronic properties.[3][4] The bulky, rigid biphenyl backbone creates a sterically demanding environment around the palladium center. This bulk is not a hindrance; rather, it is the key to promoting the crucial, often rate-limiting, reductive elimination step of the catalytic cycle, where the desired bond is formed and the product is released.[5]

Furthermore, the ortho-substituents on the biaryl framework enhance the formation of highly reactive, monoligated Pd(0) species, which are often the true active catalysts in the reaction mixture.[6] Electron-donating groups on the phosphine and the biphenyl rings increase the electron density on the palladium atom, facilitating the initial oxidative addition step where the catalyst activates the aryl halide.[7] This synergy of sterics and electronics makes biphenyl-based ligands exceptionally effective for a broad range of substrates, including challenging, sterically hindered, or electron-poor partners.[8]

The Palladium Cross-Coupling Catalytic Cycle

The generally accepted mechanism for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings proceeds through a series of well-defined steps. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process begins with an active Pd(0) species, which is generated in situ from a more stable palladium precatalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_prec Precatalyst Activation OA Oxidative Addition TM Transmetalation (or Amine Coordination/Deprotonation) OA->TM Ar'-B(OR)2 (Suzuki) or R2NH (Buchwald) RE Reductive Elimination TM->RE Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 Ar-Ar' (or Ar-NR2) Pd0->OA Ar-X Precatalyst L-Pd(II) Precatalyst (e.g., G3-XPhos) Activation Base-mediated Reduction Precatalyst->Activation Activation->Pd0 Generates Active Catalyst

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Benchmarking the Standards: The Buchwald Ligand Portfolio

The family of dialkylbiaryl phosphine ligands developed by the Buchwald group represents the gold standard against which new catalysts are often measured.[2] Their corresponding palladium precatalysts (G1, G2, G3, G4) offer increasing stability, ease of use, and broader applicability, allowing for the efficient generation of the active Pd(0) catalyst under mild conditions.[2][9]

The performance of these ligands is highly dependent on the specific substrates being coupled. For instance, in C-N (Buchwald-Hartwig) amination reactions, the choice between ligands like XPhos and RuPhos can significantly impact yield and reaction time.

LigandElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene100694[10]
RuPhos 3-Bromo-2-aminopyridineMorpholineLiHMDSToluene80-71[11]
SPhos 3-Bromo-2-aminopyridineMorpholineLiHMDSToluene80-76[11]
(RuPhos)Pd G4 1-Chloro-4-fluorobenzeneMorpholineK3PO4Dioxane100-55
(RuPhos)Pd G3 1-Chloro-4-fluorobenzeneMorpholineK3PO4Dioxane100-~3
(Performance data is representative and can vary based on specific reaction conditions and substrate purity.)

This data highlights a critical point: while general guidelines exist, empirical screening is often necessary. The development of G4 precatalysts, for example, shows a marked improvement in activity for certain challenging substrates compared to the G3 counterparts.

The Next Generation: Novel Biphenyl-Based Catalysts

Research continues to push the boundaries of catalyst performance, focusing on creating more active, selective, and broadly applicable systems. Recent innovations have centered on modifying the biphenyl scaffold to introduce new functionalities, such as axial chirality, for asymmetric synthesis.

Chiral Monophosphine Ligands for Atroposelective Coupling

A significant recent advance is the development of novel chiral monophosphine ligands for asymmetric Suzuki-Miyaura coupling. This allows for the synthesis of axially chiral biaryl products, which are important scaffolds in medicinal chemistry and materials science.[12][13]

A 2023 study by Zhu and colleagues describes the synthesis of new chiral ligands by appending chiral lactate side chains to the well-established SPhos and RuPhos backbones.[12][14] These modified ligands have demonstrated high efficiency in palladium-catalyzed reactions to produce a range of axially chiral biphenyls with excellent yields and high enantioselectivity.[14]

Performance of New Chiral Ligand L1 in Asymmetric Suzuki-Miyaura Coupling*[14]

Aryl BromideArylboronic AcidProduct Yield (%)Enantiomeric Ratio (er)
2-Methyl-1-bromonaphthalene2-Methylphenylboronic acid9598:2
2-Methoxy-1-bromonaphthalene2,6-Dimethylphenylboronic acid9197:3
1-Bromo-2-iodobenzene2-(tert-butyl)phenylboronic acid8995:5
(Conditions: Pd₂(dba)₃, Ligand L1, K₃PO₄, Toluene, 70 °C. L1* refers to the novel lactate-modified SPhos ligand.)*

The success of these new ligands demonstrates that subtle modifications to the "privileged" biphenyl scaffold can unlock new catalytic capabilities, particularly in the challenging field of atroposelective synthesis.[13]

Ligands for Challenging Substrates: The Case of Polyfluorinated Biphenyls

The synthesis of polyfluorinated biphenyls is a significant challenge due to the electron-poor nature of the substrates. A study on the Suzuki-Miyaura coupling of these compounds revealed that while many standard Buchwald-type ligands can initiate product formation, the choice of ligand is absolutely critical to achieving high yields and preventing side reactions like homocoupling.[8] In these demanding reactions, CyJohnPhos was identified as a superior ligand, delivering nearly quantitative yields where others provided only moderate to low conversion.[8] This underscores the necessity of having a diverse portfolio of ligands to tackle a wide range of synthetic problems.

Experimental Protocols: A Guide to Catalyst Benchmarking

To objectively compare the performance of a new biphenyl-based catalyst against an established standard (e.g., XPhos), a standardized benchmarking protocol is essential. This ensures that any observed differences in yield or reaction rate are attributable to the catalyst's intrinsic activity and not variations in setup.

General Protocol for a Benchmark Suzuki-Miyaura Coupling Reaction

This protocol is designed for the parallel screening of multiple catalyst systems in a 96-well plate or in individual reaction vials.

Caption: Experimental workflow for catalyst benchmarking.

Materials and Reagents:

  • Aryl Halide (e.g., 4-Chlorotoluene, 1.0 mmol scale)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol% Pd)

  • Catalyst 1 (Standard): Established Ligand (e.g., XPhos, 2-4 mol%)

  • Catalyst 2 (New): Novel Biphenyl-Based Ligand (2-4 mol%)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessels (e.g., flame-dried Schlenk tubes or vials with septa)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%) in a small amount of the reaction solvent. Add the appropriate volume of this catalyst solution to the reaction vessel. Repeat for the new catalyst in a separate, identical reaction vessel.

  • Inerting: Seal the reaction vessel with a septum. Evacuate and backfill with inert gas (argon or nitrogen) at least three times. This step is critical as oxygen can deactivate the catalyst.[15]

  • Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or at a designated time point for comparison), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield and characterize the product by NMR and/or mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The field of biphenyl-based catalysts continues to be a vibrant area of research. While established ligands like XPhos and SPhos remain powerful and reliable tools for a vast array of transformations, the development of new catalysts is expanding the frontiers of what is possible.[2][4] Recent advances in chiral ligand design are enabling highly enantioselective atroposelective couplings, providing direct access to valuable chiral building blocks.[12][13]

For the practicing chemist, the key takeaway is that the "best" catalyst is always context-dependent. A deep understanding of the reaction mechanism, coupled with a willingness to screen a diverse set of ligands—both established and novel—is the most effective strategy for tackling challenging cross-coupling reactions. As new generations of biphenyl-based catalysts emerge, they will undoubtedly enable more efficient, selective, and sustainable syntheses of the complex molecules that drive innovation in medicine and materials science.

References

  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki-Miyaura Coupling. PubMed. [Link]

  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. ACS Publications. [Link]

  • The utilization of chiral phosphorus ligands in atroposelective cross-coupling reactions. Taylor & Francis Online. [Link]

  • Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. ACS Publications. [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Recent progress in electrochemical C-N coupling: metal catalyst strategies and applications. PubMed. [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. RSC Publishing. [Link]

  • Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. RSC Publishing. [Link]

  • Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. American Chemical Society. [Link]

  • Catalysis of C-N Coupling on High-Entropy Alloys. ChemRxiv. [Link]

  • Revealing the Differences in Enhancing C–N Coupling Reaction Among Different Types of Semiconductor Catalysts for Electrosynthesis of Urea. ResearchGate. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PubMed. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Advances in the Structure-Activity Relationship of Electrocatalytic C-N Coupling: From Nanocatalysis to Single Metal Site Catalysis. PubMed. [Link]

  • of catalytic performance Comparison of C-N products formed through... ResearchGate. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]

  • A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes. MDPI. [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. PMC. [Link]

  • Buchwald Phosphine Ligands for Cross Coupling. Merck Millipore. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Ethyl-Methoxy-Biphenyl-2-ol Isomers

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A molecule's intrinsic potency against its biological target is bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A molecule's intrinsic potency against its biological target is but the initial chapter of a much more complex story. The narrative of a successful drug is largely written by its pharmacokinetic profile—the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME) that govern its concentration and persistence within the body.[1][2][3] It is this profile that dictates crucial therapeutic parameters such as bioavailability, dosing frequency, and the potential for adverse effects.

This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic profiles of ethyl-methoxy-biphenyl-2-ol isomers. While these specific isomers serve as a representative case study, the principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of any isomeric series. We will delve into the causality behind experimental choices, present standardized protocols for key in vitro and in vivo assays, and illustrate how subtle stereochemical differences can profoundly impact a compound's journey through a biological system. The experimental data presented in this guide is illustrative, designed to highlight key comparative concepts in pharmacokinetic profiling.

The Isomeric Challenge: Why Stereochemistry Matters in Pharmacokinetics

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit remarkably different pharmacological and toxicological properties. The human body is a chiral environment, and as such, its protein machinery—from metabolic enzymes to transporters and receptors—can interact stereoselectively with drug molecules. Consequently, even minor changes in the spatial orientation of functional groups, as seen in the ortho-, meta-, and para- isomers of ethyl-methoxy-biphenyl-2-ol, can lead to significant divergences in their pharmacokinetic behavior. A thorough understanding of these differences is paramount for selecting a lead candidate with optimal therapeutic potential.

A Roadmap for Comparative Pharmacokinetic Profiling

A robust assessment of a compound's pharmacokinetic profile necessitates a multi-faceted approach, integrating in vitro assays for early screening and mechanistic understanding with in vivo studies for a holistic view of its disposition in a living organism.[1][2][4]

cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies Physicochemical Characterization Physicochemical Characterization Metabolic Stability Metabolic Stability Physicochemical Characterization->Metabolic Stability CYP450 Inhibition & Phenotyping CYP450 Inhibition & Phenotyping Metabolic Stability->CYP450 Inhibition & Phenotyping Plasma Protein Binding Plasma Protein Binding CYP450 Inhibition & Phenotyping->Plasma Protein Binding Permeability Permeability Plasma Protein Binding->Permeability Single-Dose PK in Rodents Single-Dose PK in Rodents Bioavailability Assessment Bioavailability Assessment Single-Dose PK in Rodents->Bioavailability Assessment Excretion & Mass Balance Excretion & Mass Balance Bioavailability Assessment->Excretion & Mass Balance In Vitro ADME Profiling In Vitro ADME Profiling In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies In Vitro ADME Profiling->In Vivo Pharmacokinetic Studies informs

Caption: A logical workflow for comprehensive pharmacokinetic profiling.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Understanding

In vitro assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to assess the fundamental ADME properties of a compound.[5][6][7] These assays provide critical data for candidate selection and for building predictive pharmacokinetic models.[5]

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. This assay evaluates the rate at which a compound is metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily.[8][9][10]

Experimental Protocol: Microsomal Stability Assay [11]

  • Preparation: Prepare an incubation mixture containing the test isomer, liver microsomes (from human or relevant preclinical species), and a buffer solution.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At various time points, aliquots are taken and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Test Isomer Test Isomer Incubation Mixture Incubation Mixture Test Isomer->Incubation Mixture Liver Microsomes Liver Microsomes Liver Microsomes->Incubation Mixture NADPH NADPH Reaction Initiation Reaction Initiation NADPH->Reaction Initiation Incubation Mixture->Reaction Initiation Time-Point Sampling Time-Point Sampling Reaction Initiation->Time-Point Sampling 37°C LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Sampling->LC-MS/MS Analysis Calculate t½ & CLint Calculate t½ & CLint LC-MS/MS Analysis->Calculate t½ & CLint

Caption: Workflow for the microsomal stability assay.

Illustrative Comparative Data for Ethyl-Methoxy-Biphenyl-2-ol Isomers

IsomerIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
ortho-methoxy4515.4
meta-methoxy2527.7
para-methoxy6011.6

Interpretation: The meta-methoxy isomer exhibits the lowest metabolic stability (shortest t½ and highest clearance), suggesting it is more readily metabolized by hepatic enzymes. This could be due to the methoxy group's position rendering the molecule more accessible to the active sites of metabolizing enzymes. Conversely, the para-methoxy isomer is the most stable, which may translate to a longer duration of action in vivo.

Cytochrome P450 Inhibition and Reaction Phenotyping

It is crucial to determine if a drug candidate inhibits CYP enzymes, as this can lead to drug-drug interactions (DDIs).[5] Reaction phenotyping identifies which specific CYP isoforms are responsible for metabolizing the drug.

Experimental Protocol: CYP Inhibition Assay [11]

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the test isomer.

  • Reaction Initiation: Initiate the reaction with NADPH.

  • Metabolite Quantification: After a set incubation time, measure the formation of the probe substrate's metabolite.

  • IC50 Determination: The concentration of the test isomer that causes 50% inhibition of metabolite formation (IC50) is calculated.

Illustrative IC50 Values (µM) for Ethyl-Methoxy-Biphenyl-2-ol Isomers

IsomerCYP1A2CYP2C9CYP2D6CYP3A4
ortho-methoxy> 5022.5> 5015.8
meta-methoxy12.38.945.15.2
para-methoxy> 5035.7> 5028.4

Interpretation: The meta-methoxy isomer shows the most potent inhibition of CYP3A4 and CYP2C9, suggesting a higher risk of DDIs with drugs metabolized by these enzymes. An IC50 value below 10 µM is often a flag for potential clinical significance.[11]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [6]

  • Setup: A RED device with a semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: The test isomer is added to the plasma chamber and the device is incubated until equilibrium is reached.

  • Analysis: The concentrations of the isomer in both chambers are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated.

Illustrative Plasma Protein Binding Data

IsomerUnbound Fraction (%)
ortho-methoxy2.5
meta-methoxy5.1
para-methoxy1.8

Interpretation: All isomers exhibit high plasma protein binding. The para-methoxy isomer is the most highly bound, which may limit its distribution to tissues but could also prolong its half-life.

In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

In vivo studies in animal models are essential to understand how the ADME properties of a drug translate to its overall pharmacokinetic profile in a living system.[1][2][3][4]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats [2][12]

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of the test isomer to separate groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points.[2]

  • Plasma Analysis: Separate plasma and analyze the concentration of the isomer using LC-MS/MS.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

cluster_0 IV Dosing cluster_1 Oral Dosing IV Dose IV Dose Serial Blood Sampling Serial Blood Sampling IV Dose->Serial Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Serial Blood Sampling->Plasma Analysis (LC-MS/MS) Calculate IV PK Parameters Calculate IV PK Parameters Plasma Analysis (LC-MS/MS)->Calculate IV PK Parameters Calculate Bioavailability (%F) Calculate Bioavailability (%F) Calculate IV PK Parameters->Calculate Bioavailability (%F) Oral Dose Oral Dose Serial Blood Sampling Serial Blood Sampling Oral Dose->Serial Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Serial Blood Sampling ->Plasma Analysis (LC-MS/MS) Calculate Oral PK Parameters Calculate Oral PK Parameters Plasma Analysis (LC-MS/MS) ->Calculate Oral PK Parameters Calculate Oral PK Parameters->Calculate Bioavailability (%F)

Caption: Workflow for an in vivo pharmacokinetic study.

Illustrative In Vivo Pharmacokinetic Parameters in Rats

Parameterortho-methoxymeta-methoxypara-methoxy
IV Administration
CL (mL/min/kg)20.535.215.8
Vd (L/kg)2.13.51.8
t½ (h)1.21.11.3
Oral Administration
Cmax (ng/mL)450280620
Tmax (h)1.00.51.5
AUC (ng*h/mL)12307102080
Bioavailability (%F) 402065

Interpretation: The in vivo data corroborates the in vitro findings. The meta-methoxy isomer has the highest clearance and lowest oral bioavailability, consistent with its lower metabolic stability. The para-methoxy isomer, being the most metabolically stable, exhibits the highest bioavailability and exposure (AUC). The differences in Cmax and Tmax suggest variations in their absorption rates.

Synthesizing the Data: Building a Comprehensive Profile

By integrating the in vitro and in vivo data, a comprehensive pharmacokinetic profile for each isomer emerges.

  • Ortho-methoxy Isomer: Exhibits moderate metabolic stability and bioavailability.

  • Meta-methoxy Isomer: Characterized by rapid metabolism, high clearance, low bioavailability, and a significant potential for CYP-mediated drug-drug interactions.

  • Para-methoxy Isomer: Displays the most favorable pharmacokinetic profile with high metabolic stability, good oral bioavailability, and lower potential for DDIs.

Conclusion: The Imperative of Isomer-Specific Profiling

This guide underscores the critical importance of conducting a thorough, isomer-specific pharmacokinetic evaluation during drug development. The illustrative data for the ethyl-methoxy-biphenyl-2-ol isomers clearly demonstrates that seemingly minor structural variations can lead to substantial differences in ADME properties. The para-methoxy isomer, in this hypothetical case, would be the most promising candidate to advance based on its superior pharmacokinetic profile. By embracing the methodologies outlined here, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, increase the probability of developing safe and effective medicines.

References

  • Binding of small molecules at interface of protein–protein complex – A newer approach to rational drug design - PMC. (n.d.).
  • Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. (n.d.).
  • Bioactivation of Dibrominated Biphenyls by Cytochrome P450 Activity to Metabolites with Estrogenic Activity and Estrogen Sulfotransferase Inhibition Capacity | Chemical Research in Toxicology - ACS Publications. (2005, October 12).
  • Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. (1982, May 15).
  • New Technique Reveals Where Proteins and Small Molecules Bind Together. (2024, January 3).
  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009, March 24).
  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking - Labinsights. (2023, April 7).
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
  • How does a small molecule bind at a cryptic binding site? | PLOS Computational Biology. (2022, March 3).
  • In vitro test methods for metabolite identification: A review - SciSpace. (2018, December 24).
  • Bioactivation of Dibrominated Biphenyls by Cytochrome P450 Activity to Metabolites with Estrogenic Activity and Estrogen Sulfotransferase Inhibition Capacity | Chemical Research in Toxicology - ACS Publications. (2005, October 12).
  • Polychlorinated biphenyl - Wikipedia. (n.d.).
  • In Vitro Metabolism - IQVIA Laboratories. (n.d.).
  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse. (2026, May 27).
  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed. (2008, July 10).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020, October 31).
  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I - PubMed. (2008, March 27).
  • Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PubMed. (2016, June 20).
  • Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives - Biointerface Research in Applied Chemistry. (2020, July 22).
  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.).
  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed. (1989, August).
  • In vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.).
  • In vivo Pharmacokinetic Studies of Biological Drugs - Creative Diagnostics. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.